1-Heptadecene
Description
heptadecene is a natural product found in Dryopteris assimilis, Aphanizomenon, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
heptadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBXTDBFNCOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873236 | |
| Record name | 1-Heptadecene | |
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Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] | |
| Record name | Alkenes, C>10 .alpha.- | |
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| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.000454 [mmHg] | |
| Record name | 1-Heptadecene | |
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CAS No. |
6765-39-5, 26266-05-7, 64743-02-8 | |
| Record name | 1-Heptadecene | |
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| Record name | 1-Heptadecene | |
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| Record name | Heptadecene | |
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| Record name | C30-38 olefin | |
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| Record name | Heptadecene | |
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| Record name | Heptadecene | |
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| Record name | Heptadec-1-ene | |
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| Record name | 1-HEPTADECENE | |
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Foundational & Exploratory
Chemical and Physical Properties of 1-Heptadecene
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-heptadecene. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental methodologies, and logical and workflow diagrams to illustrate key concepts.
This compound is an unsaturated aliphatic hydrocarbon classified as an alkene.[1] Its fundamental properties are summarized in the table below, providing a clear and concise reference for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₄ | [2][3][4] |
| Molecular Weight | 238.45 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Density | 0.785 - 0.790 g/mL at 20-25 °C | [5][6][7][8] |
| Boiling Point | 300 °C at 760 mmHg | [5][6][8] |
| 157-159 °C at 11 mmHg | [9] | |
| Melting Point | 10 - 12 °C | [2][5][6][8] |
| Solubility in Water | 0.0003941 mg/L at 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in alcohol and other non-polar solvents | [5][10] |
| Refractive Index | 1.441 - 1.446 at 20 °C | [5][7][8] |
| Flash Point | 110 - 140.8 °C (closed cup) | [5][6][9] |
| Vapor Pressure | 0.000454 mmHg at 25 °C | [5][11] |
| CAS Number | 6765-39-5 | [3][4][12] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of liquid hydrocarbons like this compound.
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7] Several methods are recognized by the OECD for this determination, including ebulliometry, the dynamic method, and the distillation method.[7]
Principle of the Distillation Method: A sample is heated in a distillation apparatus, and the temperature range over which the liquid boils and distills is recorded.[3][12]
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Receiving cylinder
Procedure:
-
A measured volume of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the temperature of the vapor.
-
The flask is heated, and the temperature is recorded when the first drop of distillate falls from the condenser.
-
Heating is continued at a steady rate, and the temperature range is observed until the liquid is fully distilled.
-
The boiling point is typically reported as the temperature at which the liquid actively boils and the vapor temperature is stable.
Determination of Melting Point (OECD Guideline 102)
For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[1][11]
Principle of the Capillary Method: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts is observed.[2][13]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or automated instrument)
-
Capillary tubes
-
Thermometer
-
Heating medium (oil or metal block)
Procedure:
-
A small amount of the finely powdered substance is packed into a capillary tube.
-
The capillary tube is attached to a thermometer or placed in the heating block of the apparatus.
-
The sample is heated slowly and uniformly.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[14]
Determination of Density (OECD Guideline 109)
Density is the mass per unit volume of a substance.[9][15] For liquids, this can be determined using a pycnometer, hydrometer, or oscillating densitometer.[16]
Principle of the Pycnometer Method: The mass of a known volume of the liquid is determined at a specific temperature.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and placed in a thermostatic bath to reach the desired temperature.
-
The pycnometer is removed from the bath, and the outside is carefully dried.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identification and purity assessment.
Principle of Refractometry: An Abbe refractometer is commonly used, which measures the critical angle of refraction of a thin film of the liquid between two prisms.[17]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The prisms of the refractometer are cleaned and dried.
-
A few drops of the liquid are placed on the lower prism.
-
The prisms are closed, and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a water bath.
-
The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Visualizations
Logical Relationships of this compound Properties
The following diagram illustrates the interconnectedness of the fundamental properties of this compound.
Caption: Interrelation of this compound's molecular and physical properties.
Experimental Workflow for Boiling Point Determination
The diagram below outlines a generalized workflow for determining the boiling point of a liquid hydrocarbon using the distillation method.
Caption: Workflow for determining the boiling point via distillation.
References
- 1. laboratuar.com [laboratuar.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. store.astm.org [store.astm.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratuar.com [laboratuar.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. oecd.org [oecd.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. oecd.org [oecd.org]
- 12. store.astm.org [store.astm.org]
- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. oecd.org [oecd.org]
- 16. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 17. pubs.aip.org [pubs.aip.org]
1-Heptadecene structural formula and isomers
An In-depth Technical Guide to 1-Heptadecene (B1198413): Structural Formula, Isomers, and Experimental Protocols
Introduction
This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₇H₃₄.[1][2] As a long-chain alkene, it and its various isomers are subjects of interest in several fields of research, including pheromone studies and as intermediates in organic synthesis. This guide provides a detailed overview of the structural formula of this compound, its isomers, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Structural Formula and Isomerism
This compound is characterized by a seventeen-carbon chain with a single double bond located at the first carbon position (C-1).[2] The general formula C₁₇H₃₄ encompasses a wide range of isomers, which can be broadly categorized into positional isomers and stereoisomers.
-
Positional Isomers: These isomers differ in the location of the double bond along the carbon chain. For example, in addition to this compound, there is 2-heptadecene, 3-heptadecene, and so on, up to 8-heptadecene (B93569). The separation of these positional isomers can be challenging due to their similar properties.[3]
-
Stereoisomers: For positional isomers where the double bond is not at the terminal position (i.e., not this compound), stereoisomerism exists in the form of cis/trans (or Z/E) isomers. This arises from the restricted rotation around the carbon-carbon double bond. For instance, 8-heptadecene exists as both cis-8-heptadecene and trans-8-heptadecene.[4][5]
Physicochemical Properties
The physical and chemical properties of heptadecene isomers vary depending on the position and geometry of the double bond. The following table summarizes key quantitative data for this compound and its common isomer, 8-heptadecene.
| Property | This compound | (Z)-8-Heptadecene (cis) | (E)-8-Heptadecene (trans) |
| Molecular Formula | C₁₇H₃₄[1] | C₁₇H₃₄[5] | C₁₇H₃₄[4] |
| Molecular Weight | 238.45 g/mol [1] | 238.45 g/mol [5] | 238.45 g/mol [4] |
| CAS Number | 6765-39-5[1] | 16369-12-3[6] | 54290-12-9[4] |
| Boiling Point | 300 °C at 760 mm Hg[7] | 304-306 °C at 760 mm Hg[6] | Not available |
| Melting Point | 11-12 °C[8] | Not available | Not available |
| Density | 0.786 g/mL[7] | Not available | Not available |
| Refractive Index | 1.442 @ 20 °C[7] | Not available | Not available |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A common method for the synthesis of terminal alkenes like this compound is the Wittig reaction. This protocol provides a general procedure adaptable for this synthesis.
Materials:
-
Hexadecyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Formaldehyde (B43269) (or paraformaldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend hexadecyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of n-butyllithium solution. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Add a slight excess of formaldehyde to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a non-polar solvent such as hexane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with hexane, to yield pure this compound.
Analysis of Heptadecene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and identifying volatile isomers like heptadienes and can be applied to heptadecenes.[9] The coupling of GC with mass spectrometry (MS) allows for definitive identification of the isomers based on their mass spectra.[10]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A high-resolution capillary column is essential. A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) separates isomers primarily by boiling point. For better separation of cis/trans isomers, a more polar column (e.g., with a cyanopropyl or liquid crystalline stationary phase) is recommended.[3][9]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 10 minutes.
-
(Note: This program is a starting point and should be optimized for the specific column and isomer mixture.)
-
-
Injector and Detector Temperature: 250 °C.
-
MS Parameters (if used):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Dissolve the heptadecene isomer mixture in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and, if applicable, the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identification: Identify the isomers by comparing their retention times with those of known standards. Mass spectra can confirm the molecular weight (m/z 238.5) and provide fragmentation patterns for structural elucidation.[2]
-
Quantification: Determine the relative abundance of each isomer by integrating the area of its corresponding peak in the chromatogram.
-
Applications in Research and Development
Heptadecene and its isomers have been identified as components of pheromones in certain insect species, making them valuable for research in chemical ecology.[2] In the field of drug development and organic synthesis, long-chain alkenes serve as precursors for the synthesis of more complex molecules, including fatty acids, alcohols, and other functionalized long-chain compounds. The ability to selectively synthesize and purify specific isomers is crucial for these applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vurup.sk [vurup.sk]
- 4. 8-Heptadecene [webbook.nist.gov]
- 5. cis-8-Heptadecene [webbook.nist.gov]
- 6. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]
- 7. This compound [stenutz.eu]
- 8. This compound, 6765-39-5 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of 1-Heptadecene: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for 1-heptadecene (B1198413), a long-chain alpha-olefin of significant interest in various research and development applications. This document details several synthetic strategies, including the Wittig reaction, Grignard reaction followed by dehydration, catalytic decarboxylation of stearic acid, olefin metathesis, and pyrolysis of heptadecyl acetate (B1210297). Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate practical implementation.
Wittig Reaction
The Wittig reaction is a robust and widely utilized method for the stereoselective synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, two principal Wittig strategies are viable: the reaction of hexadecanal (B134135) with a methylene (B1212753) ylide or the reaction of a heptadecyl phosphonium (B103445) ylide with formaldehyde (B43269).[1][2]
Pathway A: From Hexadecanal and Methylenetriphenylphosphorane
This approach involves the reaction of a 16-carbon aldehyde (hexadecanal) with methylenetriphenylphosphorane. The ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[1]
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise while stirring vigorously. The formation of the ylide is indicated by a color change, typically to a deep orange or reddish hue.
-
Allow the mixture to stir at 0°C for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: Dissolve hexadecanal (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the hexadecanal solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product, containing this compound and triphenylphosphine (B44618) oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Pathway B: From Heptadecyltriphenylphosphonium Bromide and Formaldehyde
This alternative Wittig route utilizes a C17 phosphonium salt and formaldehyde.
Experimental Protocol:
-
Phosphonium Salt Preparation: Reflux a solution of 1-bromoheptadecane (B13588) and triphenylphosphine in a suitable solvent like toluene (B28343) or acetonitrile (B52724) to form heptadecyltriphenylphosphonium bromide. Isolate and dry the salt.
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend heptadecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at 0°C for 1 hour.
-
Reaction with Formaldehyde: Introduce formaldehyde gas (generated by heating paraformaldehyde) into the ylide solution, or add a solution of anhydrous formaldehyde in THF.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Pathway A.
Grignard Reaction Followed by Dehydration
This two-step pathway involves the initial synthesis of 1-heptadecanol (B72759) via a Grignard reaction, followed by the dehydration of the alcohol to yield this compound. The Grignard reaction provides a reliable method for forming the C-C bond, and the subsequent dehydration is a standard transformation.[3][4]
Step 1: Synthesis of 1-Heptadecanol via Grignard Reaction
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 1-bromohexadecane (B154569) (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (hexadecylmagnesium bromide).
-
Reaction with Formaldehyde: Cool the Grignard solution to 0°C.
-
Pass a stream of dry formaldehyde gas (from the depolymerization of paraformaldehyde) through the stirred Grignard solution.[5]
-
After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 1-heptadecanol. The crude alcohol can be purified by recrystallization or column chromatography.
Step 2: Dehydration of 1-Heptadecanol
Experimental Protocol:
-
Acid-Catalyzed Dehydration: In a round-bottom flask fitted with a distillation apparatus, place the purified 1-heptadecanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[6] Alternatively, solid acid catalysts like alumina (B75360) or a zeolite (e.g., H-BEA) can be used for a cleaner reaction.[4]
-
Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting this compound as it is formed. The typical temperature range is 150-200°C.
-
Work-up and Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure this compound.
Catalytic Decarboxylation of Stearic Acid
The direct conversion of readily available fatty acids, such as stearic acid, to alkenes is an attractive synthetic route. This transformation can be achieved through catalytic decarboxylation, often yielding a mixture of alkanes and alkenes.[7][8][9]
Experimental Protocol (General Procedure):
-
Reaction Setup: In a high-pressure batch reactor, place stearic acid, a heterogeneous catalyst, and a suitable solvent (e.g., dodecane) if necessary.
-
Catalysts: Common catalysts include palladium on carbon (Pd/C), nickel on carbon (Ni/C), or cobalt-nitrogen-carbon (Co-N-C) materials.[7][8]
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the desired temperature (typically 250-350°C) and pressurize if required. Some protocols may utilize a hydrogen atmosphere, which can lead to the formation of the corresponding alkane (heptadecane) as a byproduct.[9]
-
Maintain the reaction for a specified duration (e.g., 1-6 hours), with stirring.
-
Work-up and Analysis: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
The product composition (this compound, other heptadecene isomers, and heptadecane) is typically analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Purification of this compound from the product mixture can be achieved by fractional distillation.
| Catalyst | Temperature (°C) | Time (h) | Pressure | Solvent | Stearic Acid Conversion (%) | This compound Yield (%) | Reference |
| Pd/C | 300 | 1 | N/A | None | ~98 | N/A (Heptadecane) | [7] |
| Ni/C | 330 | 5 | N/A | None | >95 | N/A (Heptadecane) | [9] |
| CoPhPhen/MWCNT-900 | 300 | 4 | N₂ | Dodecane | 81.6 | 58.3 | |
| Mo/Al₂O₃ | 375 | 4 | N/A | Water/Oleic Acid | 92 (Oleic Acid) | Low (Heptadecane) | [10] |
Olefin Metathesis
Olefin metathesis offers a powerful method for the formation of C=C bonds. For the synthesis of this compound, a cross-metathesis reaction between a shorter alpha-olefin and a longer internal or alpha-olefin in the presence of a suitable catalyst (e.g., a Grubbs-type catalyst) is a potential pathway.[11][12] A plausible route is the ethenolysis (cross-metathesis with ethylene) of 1-octadecene (B91540).
Experimental Protocol (Proposed):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-octadecene in an anhydrous, degassed solvent such as dichloromethane (B109758) or toluene.
-
Catalyst: Add a suitable olefin metathesis catalyst, for example, a second-generation Grubbs catalyst (e.g., [RuCl₂(PCy₃)(IMes)(=CHPh)]) (typically 1-5 mol%).
-
Reaction with Ethylene (B1197577): Bubble a slow stream of ethylene gas through the reaction mixture or maintain a positive pressure of ethylene.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate this compound.
Pyrolysis of Heptadecyl Acetate
The pyrolysis of esters is a classic method for the synthesis of alkenes via a syn-elimination mechanism. This pathway involves the preparation of heptadecyl acetate from 1-heptadecanol, followed by thermal decomposition.
Step 1: Synthesis of Heptadecyl Acetate
Experimental Protocol:
-
In a round-bottom flask, dissolve 1-heptadecanol in an excess of acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture with stirring (e.g., at 100°C) for several hours.
-
Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride.
-
Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain heptadecyl acetate, which can be purified by vacuum distillation.
Step 2: Pyrolysis of Heptadecyl Acetate
Experimental Protocol:
-
Apparatus: Set up a pyrolysis apparatus consisting of a flask to heat the heptadecyl acetate, a heated tube packed with inert material (e.g., glass beads or ceramic pieces) to serve as the pyrolysis zone, and a collection flask cooled in an ice bath.
-
Pyrolysis: Heat the pyrolysis tube to a high temperature (typically 400-500°C).
-
Slowly add the heptadecyl acetate dropwise to the heated tube under a slow stream of inert gas.
-
The vaporized ester will decompose in the hot zone, and the products (this compound and acetic acid) will be carried by the gas stream into the cold collection flask.
-
Work-up and Purification: Separate the organic layer from the collected pyrolysate.
-
Wash the organic layer with water and sodium bicarbonate solution to remove acetic acid.
-
Dry the this compound and purify by fractional distillation.
Visualizing the Synthesis Pathways
Caption: Overview of major synthetic pathways to this compound.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Workflow for this compound synthesis via Grignard reaction and dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dehydration of 1-octadecanol over H-BEA: A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of 1-Heptadecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Heptadecene (B1198413), a long-chain olefin, is a naturally occurring compound found across diverse biological taxa, from microorganisms to plants and insects. It plays significant roles in chemical communication and defense mechanisms. The growing interest in biofuels and bio-based chemicals has brought the biosynthetic pathways of this compound and other long-chain alkenes into focus. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its extraction, analysis, and enzymatic characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.
Natural Sources of this compound
This compound has been identified in a variety of organisms, where it can function as a pheromone, an antimicrobial agent, or a component of cuticular waxes. The concentration of this compound can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.
Quantitative Abundance of Heptadecene in Various Natural Sources
The following table summarizes the quantitative data available for heptadecene (including this compound and its isomers) in different natural sources. It is important to note that the extraction and quantification methods can influence the reported values.
| Organism | Phylum/Division | Tissue/Extract | Heptadecene Isomer(s) | Concentration | Reference(s) |
| Chlamydomonas reinhardtii | Chlorophyta | Whole cells | 7-Heptadecene | 368 ng/mg dry weight | [1] |
| Chlorella variabilis | Chlorophyta | Whole cells | 7-Heptadecene, 8-Heptadecene | ~0.08% of biomass dry weight | [1] |
| Nannochloropsis gaditana | Ochrophyta | Whole cells | Heptadecene | 597 ng/mm³ cell volume | [1] |
| Prochlorococcus strains | Cyanobacteria | Whole cells | 8-Heptadecene | 0.149–0.368% of dry weight | [2] |
| Synechococcus strains | Cyanobacteria | Whole cells | Heptadecene | 0.022–0.138% of dry weight | [2] |
| Pleurocapsa sp. PCC 7516 | Cyanobacteria | Whole cells | Heptadecane/Heptadecene | 0.262% ± 0.01% of dry weight | [3] |
| Terminalia travancorensis | Magnoliophyta | Bark (Chloroform extract) | This compound | 5.25% of extract | |
| Argogorytes fargeii (female) | Arthropoda | Cuticular extract | (Z)-8-Heptadecene | Present | [4] |
| Bryopsis maxima | Chlorophyta | Wounded tissue | (Z)-8-Heptadecene | Major volatile compound | [5] |
Biosynthesis of this compound and Related Alkenes
The biosynthesis of long-chain alkenes, including this compound, primarily originates from fatty acid metabolism. Three major pathways have been elucidated in different organisms.
The OleABCD Pathway in Bacteria
A common pathway for the synthesis of long-chain internal alkenes in bacteria involves a four-enzyme system encoded by the oleABCD gene cluster. This "head-to-head" condensation pathway utilizes two fatty acyl-CoA molecules to produce a long-chain alkene.
-
OleA (Acyl-CoA Thiolase): Catalyzes a non-decarboxylative Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid.[6][7]
-
OleD (β-ketoacyl-ACP reductase): An NADPH-dependent reductase that reduces the β-keto group of the intermediate to a β-hydroxy acid.
-
OleC (β-lactone synthetase): An ATP-dependent enzyme that converts the β-hydroxy acid into a reactive β-lactone intermediate.[8][9]
-
OleB (β-lactone decarboxylase): Catalyzes the decarboxylation of the β-lactone to yield the final cis-alkene.[4][10]
The OleT (Cytochrome P450) Pathway in Bacteria
Several bacterial species utilize a cytochrome P450 enzyme, OleT, for the direct decarboxylation of free fatty acids to produce terminal alkenes (1-alkenes). This pathway is a shortcut compared to the multi-enzyme OleABCD system.
The proposed mechanism involves the activation of the P450 enzyme to a high-valent iron-oxo species (Compound I). This potent oxidant abstracts a hydrogen atom from the fatty acid substrate, initiating a radical-based mechanism that leads to the cleavage of the C-C bond and the release of CO₂ and a terminal alkene.
Light-Dependent Pathway in Microalgae
In several species of microalgae, the synthesis of heptadecene is a light-dependent process. The key enzyme in this pathway is a fatty acid photodecarboxylase (FAP). This enzyme utilizes blue light energy to catalyze the decarboxylation of a fatty acid precursor. In Chlamydomonas reinhardtii, the precursor for 7-heptadecene has been identified as cis-vaccenic acid (18:1Δ¹¹).[1][11]
The FAP enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that absorbs a photon of blue light, becoming photoexcited. The excited FAD then initiates the decarboxylation of the fatty acid.[12]
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization of this compound and related compounds.
Extraction of Cuticular Hydrocarbons from Insects
This protocol is adapted for the general extraction of cuticular hydrocarbons (CHCs) from insects for subsequent GC-MS analysis.[10][13]
Materials:
-
n-Hexane or n-pentane (pesticide residue grade or equivalent)
-
Glass vials with PTFE-lined caps (B75204) (2 mL)
-
Micro-inserts for vials
-
Nitrogen gas supply with a gentle stream evaporator
-
Internal standard solution (e.g., n-dodecane or n-eicosane (B1172931) in hexane (B92381), 10 ng/µL)
-
Forceps
Procedure:
-
Sample Collection: Collect insects and, if necessary, anesthetize them by cooling. The number of insects required depends on their size (e.g., a single adult blow fly or 20-30 smaller insects).[10]
-
Extraction: Place the insects into a glass vial. Add a sufficient volume of hexane to fully submerge the insects (typically 350-500 µL).[10]
-
Incubation: Gently agitate the vial for 10 minutes at room temperature.[10]
-
Solvent Transfer: Carefully remove the insects from the vial using clean forceps. Transfer the hexane extract to a new vial with a micro-insert.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume of hexane containing the internal standard (e.g., 50 µL). The sample is now ready for GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME) of Bacterial Volatiles
This protocol is suitable for the analysis of volatile organic compounds (VOCs), including alkenes, produced by bacterial cultures.[14]
Materials:
-
Bacterial culture in liquid or solid medium
-
Headspace vials (15-20 mL) with magnetic crimp caps and PTFE/silicone septa
-
SPME fiber assembly with a suitable fiber (e.g., PDMS/DVB/Carboxen)
-
Heating block or water bath
-
Internal standard solution (e.g., 5-nonanol, 2 mg/L)
Procedure:
-
Sample Preparation: Transfer a defined volume of the bacterial culture (e.g., 5 mL) into a headspace vial.
-
Internal Standard Addition: Add a small volume of the internal standard solution (e.g., 50 µL) to the vial.
-
Incubation/Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 80°C) for a defined period (e.g., 10-60 minutes) to allow the volatiles to partition into the headspace.[14]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the column.
GC-MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound using an internal standard method.[9][15]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for hydrocarbon analysis.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-3 minutes, then ramp at 10-15°C/min to 300°C, and hold for 5-10 minutes.[6]
-
MS Parameters (if applicable): Electron ionization (EI) at 70 eV, scan range m/z 40-500.
Procedure:
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard (e.g., n-dodecane).
-
Calibration Curve: Inject the calibration standards into the GC-MS and record the peak areas for both this compound and the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. This will generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the GC-MS.
-
Quantification: Identify the peaks for this compound and the internal standard in the sample chromatogram based on their retention times and mass spectra. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of this compound in the injected sample.
-
Final Calculation: Back-calculate the concentration of this compound in the original biological material, taking into account the initial mass or volume of the sample and the final volume of the extract.
Heterologous Expression and Purification of OleT
This protocol describes the expression of the cytochrome P450 enzyme OleT in E. coli and its subsequent purification.[10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the oleT gene with an affinity tag (e.g., His-tag)
-
LB or TB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged OleT protein with elution buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).
Conclusion
This compound is a widespread natural product with diverse biological roles. The elucidation of its biosynthetic pathways, particularly the OleABCD, OleT, and FAP systems, has opened up new avenues for the biotechnological production of long-chain alkenes for use as biofuels and chemical feedstocks. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, identify, quantify, and study the biosynthesis of this compound from various natural sources. Further research into the regulation of these biosynthetic pathways and the optimization of heterologous expression systems will be crucial for harnessing the full potential of these biocatalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Latent hydrocarbons from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Cyanobacterial Hydrocarbon Composition and Distribution of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cavity‐Based Discovery of New Fatty Acid Photodecarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
1-Heptadecene as an Insect Pheromone: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025
Abstract
1-Heptadecene (B1198413), a C17 mono-unsaturated alkene, functions as a critical semiochemical in the chemical ecology of various insect species. While not as extensively studied as other classes of pheromones, its role in chemical communication is significant, particularly in contexts of sexual attraction and chemical mimicry. This technical guide provides an in-depth review of the function, identification, and perception of this compound as an insect pheromone. It consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes the associated biological and analytical workflows. The primary focus is on the well-documented case of (Z)-8-heptadecene in the pollination system of the orchid Ophrys insectifera and its wasp pollinator, Argogorytes mystaceus, which serves as a model for understanding the pheromonal role of this compound.
Introduction to this compound in Insect Communication
This compound (C₁₇H₃₄) is a long-chain aliphatic hydrocarbon that has been identified as a behaviorally active compound in several insect orders.[1] Unlike more complex, multi-functionalized pheromone molecules, the activity of this compound often relies on the specific isomerism of its double bond and its presence within a blend of other semiochemicals. Its primary documented roles are associated with sexual communication and pollination, where it can act as a key recognition cue.
One of the most compelling examples of this compound's role is in the sexually deceptive pollination strategy of the fly orchid, Ophrys insectifera. This orchid mimics the sex pheromone of female wasps of the genus Argogorytes to attract males, which then attempt to copulate with the flower, thereby effecting pollination.[2][3] Key to this mimicry is the production of (Z)-8-heptadecene, a compound found in both the orchid's floral volatiles and in the cuticle of female Argogorytes fargeii wasps.[2][4][5] This shared chemistry provides a powerful model system for studying the biosynthesis, perception, and behavioral impact of this specific alkene. Beyond this system, this compound has also been noted as a potential pheromone component in Carrion beetles (Silphidae) and other species, although detailed functional analyses are less common.[1]
Quantitative Data on this compound Activity
Quantitative analysis of pheromones is essential for synthesizing effective lures and understanding biological thresholds. Data for this compound is primarily available from studies involving electrophysiology, which measures the antennal response to an odorant.
| Insect Species | Pheromone Component | Context | Analytical Method | Quantitative Finding | Reference |
| Argogorytes mystaceus (Wasp) | (Z)-8-Heptadecene | Sexual Deception / Pollination | GC-EAD | Consistently elicits electrophysiological responses from male antennae. | [4][5] |
| Argogorytes fargeii (Wasp) | (Z)-8-Heptadecene, n-Pentadecane | Female Sex Pheromone | GC-MS, GC-EAD | Confirmed as a shared, electrophysiologically active semiochemical with Ophrys insectifera. | [2][3] |
| Halyomorpha halys (Stink Bug) | 1-Pentadecene | Headspace Volatiles | HS-SPME-GC-MS | Detected as a minor component (0.32%) in adult headspace. (Note: This is a C15 analogue, included for context on related alkenes). | [6] |
Note: Specific dose-response data, such as the minimum concentration of this compound required to elicit a behavioral response or the absolute quantity released by an individual insect, are not extensively detailed in the reviewed literature. The primary finding is the consistent electroantennographic (EAG) activity.
Experimental Protocols
The identification and characterization of this compound as a pheromone rely on a combination of techniques for volatile collection, chemical analysis, and bioassays.
Pheromone Extraction and Collection
Protocol 1: Solvent Extraction of Cuticular Hydrocarbons This method is used to sample compounds present on the insect's cuticle, which is a common location for long-chain hydrocarbon pheromones.
-
Sample Collection : Individual insects (e.g., female Argogorytes wasps) are collected and may be frozen to immobilize them.
-
Extraction : The whole insect or specific body parts are immersed in a small volume (e.g., 50-200 µL) of a high-purity non-polar solvent, typically hexane (B92381) or dichloromethane, for a defined period (e.g., 10-30 minutes).[7]
-
Concentration : The solvent extract is carefully transferred to a clean vial. If the concentration of the target analyte is low, the sample can be concentrated under a gentle stream of purified nitrogen.
-
Storage : The final extract is stored in a sealed glass vial at low temperatures (e.g., -20°C) until analysis to prevent degradation and evaporation.[1]
Protocol 2: Headspace Volatile Collection using Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for capturing airborne volatiles released by a living organism, such as a flower or a "calling" insect.[6][7]
-
Sample Enclosure : The volatile source (e.g., an Ophrys insectifera inflorescence or a live insect) is placed within a sealed, inert glass chamber.
-
Fiber Exposure : An SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB) is exposed to the headspace within the chamber for a predetermined time (e.g., 30 minutes to 24 hours) to allow volatile compounds to adsorb onto the fiber.[1]
-
Analysis : The fiber is retracted and directly inserted into the heated injector port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys [frontiersin.org]
- 7. benchchem.com [benchchem.com]
The Biological Activity and Function of 1-Heptadecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Heptadecene, a long-chain aliphatic alkene, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. Present in a variety of natural sources, including plants and microorganisms, this compound has demonstrated promising antifungal, antibacterial, anti-inflammatory, and anticancer properties in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanisms of action, quantitative activity data derived from extracts, and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound (C₁₇H₃₄) is an unsaturated hydrocarbon that has been identified in various natural sources.[1][2] Its presence in organisms ranges from bacteria and fungi to plants and insects, where it can play a role as a pheromone or a metabolic byproduct.[2] Recent scientific investigations have begun to uncover its potential as a bioactive compound, exhibiting a range of effects that are of interest for drug discovery and development. This guide synthesizes the available technical information on its biological activities, providing a framework for future research.
Antimicrobial Activity
Extracts containing this compound have shown notable activity against a spectrum of fungal and bacterial pathogens. The primary proposed mechanism of action is the disruption of the microbial cell membrane.
Antifungal Activity
The antifungal properties are believed to stem from the interaction of this compound with ergosterol, a critical component of fungal cell membranes. This interaction is hypothesized to increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[3]
Antibacterial Activity
Similarly, the antibacterial effects of this compound-containing extracts are attributed to their ability to compromise the integrity of the bacterial cell membrane. This disruption can lead to a loss of membrane potential and an increase in permeability, resulting in bactericidal effects.[4][5] Flavonoids present in some extracts containing this compound may also interfere with cell-to-cell signaling pathways, thereby inhibiting biofilm formation.[6]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from studies on plant extracts containing this compound. It is important to note that these values represent the activity of the entire extract and not of purified this compound.
| Target Organism | Extract Source | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
| Bacillus subtilis | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
| Mycobacterium tuberculosis | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
| Klebsiella pneumoniae | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
| Aeromonas hydrophila | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
| Pseudomonas aeruginosa | Aporosa cardiosperma (methanolic extract) | 250 | [7] |
Experimental Protocols
A broth microdilution method is typically used to determine the MIC of extracts.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a McFarland standard of 0.5.
-
Preparation of Extract Dilutions: A stock solution of the plant extract is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.
Antimicrobial Mechanism Workflow
Anti-inflammatory Activity
Studies on heptadecane, a closely related saturated hydrocarbon, suggest that the anti-inflammatory effects may be mediated through the downregulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
Heptadecane has been shown to inhibit the phosphorylation of key signaling molecules such as IKKα/β, ERK1/2, p38, and JNK. This, in turn, prevents the activation and nuclear translocation of the NF-κB complex, leading to a reduction in the expression of downstream pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocols
This assay is used to quantify the activation of the NF-κB pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HCT-116) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Luciferase Assay: After an incubation period (e.g., 6-24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[8][9][10]
This technique is used to measure the protein levels of COX-2 and iNOS.
-
Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is treated with the test compound and an inflammatory stimulus as described above.
-
Protein Extraction: The cells are lysed, and the total protein is extracted.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for COX-2 and iNOS, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[11][12]
Anti-inflammatory Signaling Pathway
Anticancer Activity
Extracts containing this compound have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Apoptosis Induction
The anticancer activity of these extracts is thought to be mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various extracts containing this compound against different cancer cell lines. It is crucial to reiterate that these values reflect the potency of the total extract.
| Cell Line | Cancer Type | Extract Source | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Streptomyces albidoflavus | 17.46 | [13] |
| MCF-7 | Breast Cancer | Rosa bracteata | 37.91 ± 2.10 | [14] |
| A549 | Lung Cancer | Rosa bracteata | 48.23 ± 3.55 | [14] |
| HepG2 | Liver Cancer | Rosa bracteata | 51.15 ± 6.42 | [14] |
| HCT-116 | Colon Cancer | Rosa bracteata | 45.72 ± 4.18 | [14] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][15][16]
Anticancer Signaling Pathway
Antioxidant Activity
Extracts containing this compound have also been reported to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals.
Quantitative Antioxidant Data
The antioxidant capacity is often expressed as the IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Extract Source | IC50 (µg/mL) | Reference |
| Streptomyces albidoflavus | 8.92 | [13] |
| Ruppia maritima | 87.92 | [17] |
Experimental Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity. The IC50 value is calculated from the percentage of inhibition.[7][17][18]
Antioxidant Activity Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial mechanism of the action of Enteromorpha linza L. essential oil against Escherichia coli and Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity, acetylcholinesterase inhibitory potential and phytochemical analysis of Sarcocephalus latifolius Sm. bark used in traditional medicine in Sudan | springermedizin.de [springermedizin.de]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the mechanisms and mode of action of bioactive compounds from marine Streptomyces albidoflavus against breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Composition and Biological Activities of the Essential Oils from Different Parts of Rosa bracteata J.C.Wendl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological data and safety information for 1-Heptadecene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 1-Heptadecene have not been fully investigated. This document summarizes the currently available safety information and outlines standard experimental protocols for toxicological assessment. All personnel handling this substance should exercise caution and adhere to good laboratory practices.
Chemical and Physical Properties
This compound is an unsaturated hydrocarbon with a single double bond.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H34 | [1] |
| Molecular Weight | 238.45 g/mol | [2] |
| CAS Number | 6765-39-5 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 10-12 °C | [3] |
| Boiling Point | 157-159 °C at 11 mmHg | [2] |
| Density | 0.785 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Vapor Pressure | 0.000454 mmHg at 25 °C | [3] |
| Refractive Index | 1.441 at 20 °C | [2] |
| Solubility | No information available | [4] |
Toxicological Data
Comprehensive toxicological data for this compound is not available. The following sections summarize the qualitative information from material safety data sheets (MSDS) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Acute Toxicity
| Endpoint | Result | Classification |
| Oral | Data not available | Not classified |
| Dermal | Data not available | Not classified |
| Inhalation | Data not available | Not classified |
MSDS sources indicate that inhalation may cause respiratory tract irritation. Ingestion may cause irritation of the digestive tract.
Skin Corrosion/Irritation
| Endpoint | Result | Classification |
| Skin Irritation | May cause skin irritation. | Not classified |
Serious Eye Damage/Eye Irritation
| Endpoint | Result | Classification |
| Eye Irritation | May cause eye irritation. | Not classified |
Respiratory and Skin Sensitization
| Endpoint | Result | Classification |
| Sensitization | Data not available | Not classified |
Germ Cell Mutagenicity
| Endpoint | Result | Classification |
| Mutagenicity | Data not available | Not classified |
Carcinogenicity
| Endpoint | Result | Classification |
| Carcinogenicity | Data not available | Not classified |
Reproductive Toxicity
| Endpoint | Result | Classification |
| Reproductive Toxicity | Data not available | Not classified |
Specific Target Organ Toxicity (Single and Repeated Exposure)
| Endpoint | Result | Classification |
| STOT-SE | Data not available | Not classified |
| STOT-RE | Data not available | Not classified |
Aspiration Hazard
| Endpoint | Result | Classification |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | Aspiration Hazard, Category 1 |
Experimental Protocols
While specific toxicological studies for this compound are not publicly available, the following sections describe standard methodologies that would be employed to assess the safety of such a substance.
Skin Irritation
A standard in vitro skin irritation study would be conducted according to OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[5][6][7]
Methodology:
-
A reconstructed human epidermis (RhE) tissue model, which mimics the upper layers of human skin, is used.[5]
-
The test chemical (this compound) is applied topically to the surface of the RhE tissue.[5]
-
Following a defined exposure period, the chemical is removed, and the tissue is incubated.[5]
-
Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[6]
-
A reduction in cell viability below a certain threshold (e.g., ≤ 50%) would classify the substance as a skin irritant.[5]
Eye Irritation
An in vivo eye irritation study would typically follow OECD Test Guideline 405: Acute Eye Irritation/Corrosion .[8][9]
Methodology:
-
The test is typically performed on albino rabbits.[10]
-
A single dose of the test substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[9]
-
The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[9]
-
The severity of the lesions is scored, and the reversibility of the effects is observed over a period of up to 21 days.[11]
-
Substances that cause irreversible eye damage or severe irritation that persists are classified accordingly.[8]
Aspiration Hazard Classification
The classification of this compound as an Aspiration Hazard Category 1 is based on the criteria outlined in the GHS.[12][13]
Basis for Classification:
-
A substance is classified in Category 1 if it is a hydrocarbon with a kinematic viscosity of ≤ 20.5 mm²/s, measured at 40 °C.[14]
-
Aspiration is the entry of a liquid or solid into the trachea and lower respiratory system, which can lead to severe acute effects like chemical pneumonia, pulmonary injury, or death.[12][14]
Visualizations
Conceptual Workflow for Toxicological Assessment
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.
Caption: A conceptual workflow for toxicological assessment.
Handling and Safety Precautions
Due to the limited toxicological data, caution should be exercised when handling this compound.
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
The toxicological profile of this compound is largely uncharacterized. Based on the available information, it is considered an aspiration hazard and may cause skin, eye, and respiratory irritation. Researchers and drug development professionals should handle this chemical with appropriate caution, utilizing personal protective equipment and ensuring adequate ventilation. Further toxicological studies are necessary to fully elucidate the potential hazards of this compound.
References
- 1. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 6765-39-5 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. schc.org [schc.org]
- 13. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The MSDS HyperGlossary: Aspiration Hazard [ilpi.com]
An In-Depth Technical Guide to 1-Heptadecene: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-heptadecene (B1198413), a long-chain alpha-olefin with emerging significance in chemical synthesis and biological applications. This document details its chemical and physical properties, provides established nomenclature, and outlines detailed experimental protocols for its synthesis. Furthermore, it explores its role as an insect pheromone and its potential as an antimicrobial agent, offering insights for researchers in drug discovery and chemical ecology.
Core Nomenclature and Identification
This compound is systematically known in IUPAC nomenclature as heptadec-1-ene . It is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 6765-39-5 .[1][2] Its molecular formula is C₁₇H₃₄, and it has a molecular weight of approximately 238.45 g/mol .[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below, providing a valuable resource for experimental design and application.
| Property | Value | Reference |
| CAS Registry Number | 6765-39-5 | [1][2] |
| IUPAC Name | heptadec-1-ene | [1] |
| Molecular Formula | C₁₇H₃₄ | [1][2] |
| Molecular Weight | 238.45 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 300.3 °C at 760 mmHg | |
| Melting Point | 10-12 °C | |
| Density | 0.787 g/cm³ at 20 °C | |
| Refractive Index | 1.444 at 20 °C | |
| Flash Point | 132 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various established organic chemistry methodologies. The Wittig reaction and the Grignard reaction are two common and effective approaches. Below are detailed experimental protocols for both methods, adaptable for laboratory synthesis.
Synthesis via Wittig Reaction
This protocol describes the synthesis of this compound from hexadecanal (B134135) and a methylidene phosphorane.
Materials:
-
Hexadecanal
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry nitrogen or argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium amide (1.1 equivalents) to the stirred suspension. The formation of the orange-red ylide will be observed. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve hexadecanal (1 equivalent) in anhydrous diethyl ether and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound by column chromatography on silica gel using a non-polar eluent such as hexane.
Logical Workflow for Wittig Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound using a Grignard reagent, specifically by reacting vinylmagnesium bromide with 1-bromopentadecane (B48590).
Materials:
-
1-Bromopentadecane
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Dry nitrogen or argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of anhydrous THF.
-
Add a solution of vinyl bromide (1.2 equivalents) in anhydrous THF dropwise to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation. Maintain a gentle reflux during the addition.
-
Grignard Coupling: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of 1-bromopentadecane (1 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation or column chromatography on silica gel.
Biological Significance and Applications
This compound is not merely a synthetic curiosity; it plays significant roles in the biological world, primarily as a semiochemical in insects and as a compound with potential antimicrobial properties.
Role as an Insect Pheromone
This compound has been identified as a component of the sex pheromone blend of several insect species. Pheromones are critical for chemical communication, mediating behaviors such as mating and aggregation. The biosynthesis of such long-chain hydrocarbons in insects typically originates from fatty acid metabolism.
Pheromone Biosynthesis and Reception Pathway
The general pathway for the biosynthesis of hydrocarbon pheromones like this compound in insects involves the modification of fatty acids. This process is often regulated by hormones. The reception of the pheromone by a conspecific involves specialized olfactory sensory neurons.
Caption: Generalized pathway of this compound biosynthesis and reception in insects.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the potential of this compound as an antimicrobial and antifungal agent. This opens avenues for its investigation in drug development, particularly in an era of increasing antimicrobial resistance. The exact mechanism of action is a subject of ongoing research, but it is hypothesized to involve the disruption of microbial cell membranes due to its lipophilic nature.
Experimental Workflow for Investigating Antimicrobial Mechanism
For researchers aiming to elucidate the antimicrobial mechanism of this compound, a structured experimental workflow is crucial.
Caption: Experimental workflow to determine the antimicrobial mechanism of this compound.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its properties, synthesis, and biological roles is intended to facilitate further research and development in various scientific disciplines.
References
Spectral Analysis of 1-Heptadecene: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 1-heptadecene (B1198413), a long-chain alkene of interest in various fields of chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes detailed experimental protocols, tabulated spectral data, and a workflow diagram for spectroscopic analysis.
Introduction to this compound
This compound (C₁₇H₃₄) is an unsaturated hydrocarbon with a terminal double bond.[1] Its long aliphatic chain and terminal alkene functionality give rise to characteristic spectral features that are instrumental in its identification and characterization. Understanding these spectral properties is crucial for its application in research and development.
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR, IR, and Mass Spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra were acquired to elucidate the chemical structure of this compound.
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra were recorded on a Varian Mercury plus spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[3] Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy was utilized to identify the functional groups present in this compound.
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A single drop of the neat liquid was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[5][6]
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the sample spectrum was acquired. The spectrum was typically recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum was presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound.
-
Sample Introduction: For a volatile liquid like this compound, the sample was introduced into the mass spectrometer via Gas Chromatography (GC-MS). This allows for separation from any minor impurities before introduction into the mass spectrometer.
-
Instrumentation: A GC-MS system, such as a HITACHI M-80B, was used.[1]
-
Ionization Method: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.[1]
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition and Processing: The mass spectrum was recorded, plotting the relative abundance of ions against their m/z values. The molecular ion peak and the fragmentation pattern were analyzed to confirm the molecular weight and deduce structural information.
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.80 | ddt | 1H | -CH=CH₂ |
| ~4.95 | m | 2H | -CH=CH ₂ |
| ~2.04 | q | 2H | -CH ₂-CH=CH₂ |
| 1.25 | br s | 26H | -(CH ₂)₁₃- |
| 0.88 | t | 3H | -CH ₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 139.18 | C H=CH₂ |
| 114.10 | CH=C H₂ |
| 33.91 | C H₂-CH=CH₂ |
| 32.02 | -(C H₂)n- |
| 29.78 | -(C H₂)n- |
| 29.61 | -(C H₂)n- |
| 29.46 | -(C H₂)n- |
| 29.26 | -(C H₂)n- |
| 29.06 | -(C H₂)n- |
| 22.77 | -C H₂-CH₃ |
| 14.13 | -C H₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.[1]
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H Stretch (alkene) |
| 2924 | Strong | -C-H Asymmetric Stretch (alkane) |
| 2853 | Strong | -C-H Symmetric Stretch (alkane) |
| 1641 | Medium | C=C Stretch (alkene) |
| 1465 | Medium | -CH₂- Scissoring (bending) |
| 991, 909 | Strong | =C-H Out-of-plane Bending (alkene) |
These values are characteristic for terminal alkenes and long-chain alkanes.
Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 238 | Low | [M]⁺ (Molecular Ion) |
| 43 | 100 | [C₃H₇]⁺ (Base Peak) |
| 41 | ~97 | [C₃H₅]⁺ |
| 55 | ~89 | [C₄H₇]⁺ |
| 57 | ~75 | [C₄H₉]⁺ |
| 83 | ~63 | [C₆H₁₁]⁺ |
Ionization: Electron Ionization (EI) at 70 eV.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Conclusion
The collective spectral data from NMR, IR, and Mass Spectrometry provide a detailed and consistent structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the terminal alkene and the long aliphatic chain. The IR spectrum corroborates the existence of the key functional groups, namely the C=C double bond and the alkane C-H bonds. Finally, the mass spectrum confirms the molecular weight and provides a characteristic fragmentation pattern. This comprehensive spectral dataset serves as a valuable reference for the identification and further investigation of this compound in various scientific applications.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Solubility Profile of 1-Heptadecene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-heptadecene (B1198413) in various organic solvents. As a long-chain alpha-olefin, understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including polymer synthesis, specialty chemical manufacturing, and as a component in advanced materials. This document summarizes the available qualitative and predicted quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents a logical framework for understanding the factors governing its solubility.
Core Concepts in Solubility
The solubility of a substance is primarily dictated by the principle of "like dissolves like." This means that nonpolar compounds, such as this compound with its long hydrocarbon chain, will generally exhibit higher solubility in nonpolar organic solvents. The intermolecular forces at play are predominantly weak van der Waals forces. Conversely, its solubility in polar solvents is expected to be limited due to the significant difference in polarity and the inability of the nonpolar alkene to disrupt the strong dipole-dipole interactions or hydrogen bonds of polar solvent molecules.
Data Presentation: Solubility of this compound and Its Analogs
Qualitative Solubility of this compound Analogs
| Compound | Solvent | Solubility |
| 1-Hexadecene (B165127) | Alcohol, Ether, Petroleum Ether | Soluble[1] |
| 1-Hexadecene | Alcohol | Miscible[2] |
| 1-Octadecene (B91540) | Alcohol, Acetone, Ether | Miscible[3] |
| 1-Octadecene | Hexane, Benzene | Soluble[4] |
Predicted Solubility of this compound using Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a method to predict the solubility of a solute in a solvent. The parameters are based on the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A smaller difference in the HSP values between a solute and a solvent indicates a higher likelihood of solubility. The HSP for this compound are δD = 15.90, δP = 1.32, and δH = 1.65.
The following table presents the HSP for various organic solvents and the calculated Relative Energy Difference (RED), which predicts solubility. A RED value < 1.0 suggests high solubility, 1.0 < RED < 2.0 suggests partial solubility, and RED > 2.0 suggests low solubility.
| Solvent | δD | δP | δH | RED | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 1.3 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 2.1 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.1 | Low |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 9.8 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.8 | Low |
| Polar Protic Solvents | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | 19.3 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 22.3 | Low |
| 2-Propanol | 15.8 | 6.1 | 16.4 | 15.1 | Low |
Note: The HSP values for the solvents are sourced from publicly available databases. The RED values were calculated using a standard formula. A theoretical solubility for the similar compound 1-octadecene in 2-propanol has been calculated as 3.08% w/w at 25°C.[5]
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
Gravimetric Method for Solubility Determination
This is a classic and reliable method for determining the solubility of a non-volatile solute in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period is crucial.
-
Sample Withdrawal and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Drying and Weighing: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Spectroscopic Method (for UV-Vis Active Solutes)
This method is suitable if the solute has a distinct chromophore and does not interfere with the solvent's absorbance spectrum. For a non-absorbing compound like this compound, a derivatization step would be necessary, which is often not practical for simple solubility determination.
Mandatory Visualization
References
Methodological & Application
Application Note: Quantitative Analysis of 1-Heptadecene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Heptadecene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain alkene that may be of interest in various fields, including chemical synthesis and biological studies. The protocol outlined below provides a reliable framework for the separation, identification, and quantification of this compound in various sample matrices. The method utilizes a non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry for detection and quantification.
Introduction
This compound (C17H34) is an unsaturated hydrocarbon with a molecular weight of 238.45 g/mol .[1][2][3][4][5][6] Accurate and precise quantification of this compound is crucial for quality control in chemical manufacturing, as well as for its potential role as a biomarker or metabolic intermediate in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[7] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard: (CAS: 6765-39-5) of high purity (≥98%)[1][2][3][4][5]
-
Solvent: Hexane (B92381) or other suitable volatile solvent (GC grade or higher)
-
Sample preparation: As required by the specific matrix. For simple solutions, dilution in the chosen solvent is sufficient.
Instrumentation
A gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended and may be optimized for specific instruments.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 20:1, can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes. |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | m/z 57, 71, 85, 99 (for quantification and confirmation) |
Standard Preparation
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Data Presentation
The quantitative data for this compound analysis is summarized below. The retention time is approximate and may vary depending on the specific GC system and conditions. The characteristic ions are based on the typical fragmentation pattern of long-chain alkenes.[8][9]
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C17H34[1][2][3][4] |
| Molecular Weight | 238.45 g/mol [2][3][4] |
| CAS Number | 6765-39-5[2][3][4][5] |
| Approximate Retention Time (min) | 12.5 - 13.5 |
| Characteristic m/z for SIM | 57, 71, 85, 99 |
| Quantification Ion (m/z) | 57 |
| Qualifier Ions (m/z) | 71, 85, 99 |
Visualization of Experimental Workflow and Data Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of data analysis steps for this compound quantification.
Conclusion
The GC-MS method described in this application note provides a selective and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis offers a solid foundation for researchers, scientists, and drug development professionals. The use of a non-polar column ensures good chromatographic separation, and the mass spectrometric detection in SIM mode provides excellent sensitivity and specificity. This method can be readily implemented in analytical laboratories for routine analysis of this compound in various matrices.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Quantification of 1-Heptadecene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptadecene (B1198413) is a long-chain unsaturated hydrocarbon that has been identified in various biological systems. While its precise biological roles and metabolic pathways in mammals are not yet fully elucidated, the ability to accurately quantify this molecule in biological samples is crucial for advancing research in areas such as biomarker discovery, metabolic profiling, and understanding its potential physiological or pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on plasma and tissue samples. The methodologies described are based on established principles for the analysis of similar long-chain hydrocarbons and volatile organic compounds, adapted for this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to resolve complex mixtures. The workflow involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
Due to the limited availability of published data on the absolute concentrations of this compound in biological samples, the following table presents a template with hypothetical data for illustrative purposes. Researchers should generate their own data using the protocols provided below.
| Biological Matrix | Sample Type | Hypothetical this compound Concentration (ng/mL or ng/g) | Notes |
| Human Plasma | Healthy Control | 5 - 20 ng/mL | Levels may vary based on diet and metabolic state. |
| Human Plasma | Disease State X | 50 - 200 ng/mL | Potential biomarker; requires validation. |
| Rat Liver Tissue | Control Diet | 15 - 40 ng/g | Baseline levels in a common animal model. |
| Rat Liver Tissue | High-Fat Diet | 80 - 300 ng/g | Diet may influence tissue accumulation. |
| Cell Culture | Adipocytes | 2 - 10 ng/10^6 cells | For in vitro studies of lipid metabolism. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Liquid-Liquid Extraction (LLE) followed by GC-MS
This protocol describes the extraction of this compound from plasma using a liquid-liquid extraction method, followed by analysis with GC-MS.
Materials:
-
Plasma samples (stored at -80°C)
-
This compound standard
-
Internal Standard (IS): n-Hexadecane or a deuterated analog of a similar long-chain hydrocarbon.
-
n-Hexane (GC grade)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a glass centrifuge tube, add the internal standard to a final concentration of 50 ng/mL.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.[2]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.[2]
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform.
-
Pool the organic phases.
-
-
Washing and Drying:
-
Add 1 mL of 0.9% NaCl solution to the pooled organic extract.
-
Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes.
-
Remove the upper aqueous layer.
-
Pass the organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of n-hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
GC Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 238) and the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., saline or stripped plasma) with known concentrations of this compound and a constant concentration of the internal standard.
-
Process these standards alongside the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Protocol 2: Quantification of this compound in Tissue by Solid-Phase Extraction (SPE) followed by GC-MS
This protocol is suitable for the extraction of this compound from solid tissues like liver or adipose tissue.
Materials:
-
Tissue samples (stored at -80°C)
-
This compound standard
-
Internal Standard (IS): n-Hexadecane or a deuterated analog.
-
Homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
n-Hexane (GC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE vacuum manifold
-
Other materials as listed in Protocol 1.
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 4 mL of a 2:1 (v/v) mixture of methanol:hexane (B92381).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the upper hexane layer.
-
Repeat the extraction of the lower phase with another 2 mL of hexane.
-
Pool the hexane extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the pooled hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 50% aqueous methanol to remove polar interferences.
-
Elute this compound and other non-polar lipids with 5 mL of n-hexane.[4]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of n-hexane.
-
-
GC-MS Analysis:
-
Proceed with GC-MS analysis as described in Protocol 1.
-
Visualization of Workflows and Pathways
Caption: Workflow for this compound Quantification in Plasma.
Caption: Workflow for this compound Quantification in Tissue.
Hypothetical Metabolic Pathway of a Long-Chain Alkene
The metabolic fate of this compound in mammals has not been extensively studied. However, based on the metabolism of other long-chain hydrocarbons, a hypothetical pathway can be proposed. This typically involves oxidation to form fatty acids, which can then enter established metabolic pathways.[5][6]
Caption: Hypothetical Metabolic Pathway of this compound.
Discussion and Considerations
-
Internal Standard Selection: The choice of an appropriate internal standard is critical for accurate quantification.[7] An ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain hydrocarbon that is not endogenously present in the sample, such as n-hexadecane or another odd-chain alkane, can be used.[7]
-
Derivatization: For some long-chain hydrocarbons, derivatization may be necessary to improve chromatographic peak shape and sensitivity.[8][9] While this compound is relatively volatile, if poor peak shape or low sensitivity is observed, derivatization methods such as silylation could be explored.[10]
-
Method Validation: It is essential to validate the analytical method for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) in the specific biological matrix being analyzed.
-
Contamination: Long-chain hydrocarbons are common environmental contaminants. Care must be taken to use high-purity solvents and clean glassware to avoid background contamination. Running procedural blanks is crucial to monitor for any potential contamination.
These protocols provide a robust starting point for the quantification of this compound in biological samples. Researchers should optimize the parameters based on their specific instrumentation and sample types.
References
- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. rockefeller.edu [rockefeller.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-Heptadecene Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details two effective protocols for the derivatization of 1-heptadecene (B1198413), a non-chromophoric long-chain alkene, to enable its quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The primary challenge in analyzing aliphatic hydrocarbons like this compound is their lack of a UV-absorbing or fluorescent moiety. To overcome this, we present two pre-column derivatization strategies: a two-step epoxidation-ring opening reaction and a one-step Diels-Alder cycloaddition. The first protocol involves the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), followed by nucleophilic ring-opening of the resulting epoxide with N,N-diethyldithiocarbamate (DTC) to yield a UV-active derivative. The second protocol utilizes the highly reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), in a Diels-Alder reaction to form a strongly UV-absorbing adduct. Detailed experimental procedures, HPLC conditions, and quantitative data are provided for both methods to facilitate their implementation in a laboratory setting.
Introduction
This compound is a C17 aliphatic alkene that, due to the absence of a chromophore, cannot be directly detected by common HPLC-UV/Vis systems. Derivatization is a chemical modification process that introduces a chromophoric or fluorophoric tag onto the analyte molecule, rendering it detectable.[1] This application note provides two robust and reliable pre-column derivatization protocols for the quantitative analysis of this compound by HPLC.
Protocol 1: Epoxidation and Derivatization with N,N-Diethyldithiocarbamate (DTC)
This two-step method first converts the non-reactive alkene into a more reactive epoxide, which is then derivatized with a UV-absorbing reagent.
Experimental Protocol
Step 1: Epoxidation of this compound
-
Dissolve this compound: In a clean, dry round-bottom flask, dissolve 100 mg of this compound in 10 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the Solution: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
Add m-CPBA: Slowly add a solution of 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in 5 mL of dichloromethane to the stirred solution of this compound. The reaction is concerted and proceeds with syn-addition of the oxygen atom.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1,2-epoxyheptadecane. A typical yield for this reaction is approximately 75%.[1]
-
Step 2: Derivatization of 1,2-Epoxyheptadecane with DTC
-
Prepare DTC Solution: Prepare a 100-fold molar excess solution of sodium N,N-diethyldithiocarbamate (DTC) in a neutral pH buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Derivatization Reaction: To the crude 1,2-epoxyheptadecane, add the DTC solution. Heat the mixture at 60 °C for 20 minutes.[3]
-
Decompose Excess DTC: After cooling to room temperature, acidify the reaction mixture to approximately pH 2 using orthophosphoric acid. This step decomposes the unreacted DTC.[3]
-
Sample Preparation for HPLC: The resulting solution containing the stable DTC ester derivative can be directly analyzed by HPLC after filtration through a 0.45 µm syringe filter.[3]
HPLC Conditions
| Parameter | Value |
| Column | Supelcosil LC-18-S (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 40% (v/v) Acetonitrile in Water[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection | UV at 278 nm[3] |
| Column Temperature | Ambient |
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.25 to 50 µM | [3] |
| Limit of Detection (LOD) | 5 pmol | [3] |
| Recovery | ≥94% | [3] |
Protocol 2: Diels-Alder Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This one-step method utilizes a highly reactive dienophile to directly derivatize the alkene. While PTAD is known to react rapidly with conjugated dienes, its reaction with isolated alkenes like this compound may require specific conditions. This protocol is based on the known reactivity of PTAD.[4][5]
Experimental Protocol
-
Prepare Reactant Solutions:
-
Dissolve this compound in a suitable anhydrous solvent such as dichloromethane or acetone.
-
In a separate container, prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent. PTAD is a vibrant red/pink compound, and the disappearance of this color can be used to monitor the reaction progress.
-
-
Reaction:
-
To the stirred solution of this compound, add the PTAD solution dropwise at room temperature. The Diels-Alder reaction is a [4+2] cycloaddition, though with a simple alkene, an ene reaction may occur.
-
Continue stirring and monitor the reaction by observing the disappearance of the PTAD color. The reaction is typically rapid.[4][5]
-
-
Work-up: Once the reaction is complete (indicated by the solution becoming colorless), the solvent can be evaporated under reduced pressure. The resulting PTAD adduct can then be redissolved in the HPLC mobile phase for analysis.
HPLC Conditions (Representative)
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the PTAD adduct (typically around 254 nm) |
| Column Temperature | Ambient |
Quantitative Data (Hypothetical)
Due to a lack of specific literature data for the HPLC analysis of the PTAD adduct of this compound, the following are representative values based on similar analyses.
| Parameter | Value (Hypothetical) |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL |
Experimental Workflow Diagrams
Caption: Workflow for Protocol 1: Epoxidation and DTC Derivatization.
Caption: Workflow for Protocol 2: Diels-Alder Derivatization with PTAD.
Conclusion
Both presented protocols offer viable pathways for the derivatization of this compound for subsequent HPLC-UV analysis. The epoxidation-DTC method is a well-documented and robust two-step process with established quantitative parameters for the analysis of epoxides. The Diels-Alder reaction with PTAD presents a potentially faster, one-step alternative, though further method development and validation would be required to establish its quantitative performance for this specific analyte. The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available resources.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
Application Notes and Protocols for the Extraction of 1-Heptadecene from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptadecene is a long-chain alkene that has been identified in various plant species and is of growing interest due to its potential biological activities. The effective extraction of this non-polar compound from complex plant matrices is a critical first step for research and development. These application notes provide an overview and detailed protocols for three common extraction methods: Solvent Extraction (Soxhlet), Steam Distillation, and Supercritical Fluid Extraction (SFE). The choice of method will depend on factors such as the physicochemical properties of the plant material, the desired purity of the extract, and the available resources.
Data Presentation: Quantitative Analysis of this compound Extraction
The following table summarizes available quantitative data on the extraction of this compound. It is important to note that direct comparative studies on the yield of this compound using different extraction methods from the same plant source are limited in publicly available literature. The data presented here is based on a specific study and should be considered as a reference point. Further optimization is likely required for different plant materials.
| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield (% of total extract) | Reference |
| Terminalia travancorensis | Bark | Solvent Extraction | Chloroform | 5.25% | [1] |
Experimental Protocols
Solvent Extraction using a Soxhlet Apparatus
This method is a continuous solid-liquid extraction and is highly efficient for extracting non-polar to moderately polar compounds.[2] It is particularly suitable for extracting lipids and hydrocarbons like this compound.
Materials and Reagents:
-
Dried and powdered plant tissue (e.g., bark, leaves, seeds)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Extraction solvent (e.g., n-hexane, petroleum ether, chloroform)
-
Glass wool
-
Analytical balance
-
Fume hood
Protocol:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight to prevent water from interfering with the extraction of non-polar compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for solvent penetration.
-
-
Soxhlet Assembly:
-
Accurately weigh approximately 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Lightly plug the top of the thimble with glass wool to prevent the plant material from being carried over into the siphon tube.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Assemble the Soxhlet apparatus in a fume hood, ensuring all glass joints are properly sealed. The round-bottom flask should be filled with the chosen extraction solvent (approximately 1.5 times the volume of the extraction chamber).
-
-
Extraction Process:
-
Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and into the condenser.
-
The condensed solvent will drip into the extraction chamber, immersing the thimble containing the plant material.
-
Once the extraction chamber is filled to the level of the siphon arm, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.
-
This cycle is repeated continuously, allowing for the efficient extraction of the target compounds. The extraction typically runs for 6-24 hours, depending on the plant material and solvent.[2]
-
-
Solvent Recovery and Extract Collection:
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the thimble.
-
The solvent in the round-bottom flask now contains the crude extract.
-
Remove the solvent using a rotary evaporator under reduced pressure to concentrate the extract.
-
The resulting crude extract can be further analyzed for the presence and quantity of this compound.
-
Workflow Diagram:
Steam Distillation
Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, such as volatile organic compounds. It is particularly effective for extracting essential oils and other volatile compounds from plant material.
Materials and Reagents:
-
Fresh or dried plant material (e.g., flowers, leaves)
-
Steam distillation apparatus (including a steam generator/boiling flask, biomass flask, condenser, and receiver/separatory funnel)
-
Heating source (e.g., heating mantle, hot plate)
-
Claisen adapter
-
Organic solvent for liquid-liquid extraction (e.g., n-hexane, diethyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Fume hood
Protocol:
-
Sample Preparation:
-
Chop or shred the plant material to increase the surface area for steam penetration.
-
Place the prepared plant material into the biomass flask of the steam distillation apparatus. Do not fill the flask more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the steam distillation apparatus in a fume hood.
-
If using a separate steam generator, connect it to the biomass flask. If generating steam in situ, add water to the boiling flask.
-
Ensure the condenser has a continuous flow of cold water.
-
Place a receiving flask or separatory funnel at the outlet of the condenser to collect the distillate.
-
-
Distillation Process:
-
Heat the water in the boiling flask or start the steam generator.
-
Allow the steam to pass through the plant material in the biomass flask. The steam will vaporize the volatile compounds, including this compound.
-
The mixture of steam and volatile compounds will travel to the condenser, where it will cool and liquefy.
-
Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil). The distillation is typically continued until no more oil is observed in the distillate.
-
-
Isolation of this compound:
-
Transfer the collected distillate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., n-hexane). Shake the funnel gently and allow the layers to separate.
-
Collect the organic layer containing the extracted compounds. Repeat the extraction of the aqueous layer 2-3 times to maximize recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the concentrated essential oil containing this compound.
-
Workflow Diagram:
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract. It is highly effective for extracting non-polar compounds like this compound.
Materials and Reagents:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (optional, e.g., ethanol)
-
Analytical balance
-
Micron filter
Protocol:
-
Sample Preparation:
-
Dry the plant material to a low moisture content.
-
Grind the material to a uniform particle size. This is crucial for achieving consistent extraction efficiency.
-
-
SFE System Setup:
-
Accurately weigh the powdered plant material and load it into the extraction vessel of the SFE system.
-
Assemble the extraction vessel into the system according to the manufacturer's instructions.
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the desired pressure (e.g., 100-350 bar).
-
Heat the extraction vessel to the desired temperature (e.g., 40-60 °C) to bring the CO₂ to its supercritical state.
-
If a co-solvent is used to enhance the extraction of slightly more polar compounds, it is introduced into the CO₂ stream at a specific concentration.
-
The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the target compounds.
-
The extraction can be performed in a static mode (the system is held at pressure for a period), a dynamic mode (continuous flow of supercritical CO₂), or a combination of both.
-
-
Extract Collection:
-
The supercritical fluid containing the dissolved compounds is passed through a separator where the pressure and/or temperature is reduced.
-
This causes the CO₂ to return to its gaseous state, and the extracted compounds precipitate out and are collected.
-
The gaseous CO₂ can be recycled back into the system.
-
The collected extract can then be analyzed for this compound content.
-
Workflow Diagram:
Post-Extraction Analysis: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.
Protocol Outline:
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve the extract in a suitable volatile solvent (e.g., n-hexane) to a known final concentration.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
An internal standard can be added for more accurate quantification.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
-
-
Identification and Quantification:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification: The concentration of this compound is determined by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the calibration curve. The relative percentage can be calculated by peak area normalization.[1]
-
Concluding Remarks
The selection of an appropriate extraction method is paramount for the successful isolation of this compound from plant tissues. Soxhlet extraction is a robust and widely used method for obtaining a high yield of non-polar compounds. Steam distillation is ideal for volatile compounds and is a gentler method than high-temperature solvent extraction. Supercritical fluid extraction offers a green and highly selective alternative, although it requires specialized equipment. The protocols provided herein serve as a foundation for developing a tailored extraction strategy. It is recommended that the chosen method be optimized for the specific plant material to maximize the yield and purity of this compound. Subsequent analysis by GC-MS is essential for the accurate quantification of the target compound.
References
Application Notes & Protocols: 1-Heptadecene Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-Heptadecene analytical standards and reference materials. The following sections offer guidance on the quantification of this compound in various matrices, emphasizing proper sample preparation and instrumental analysis.
Analytical Standards and Reference Materials
This compound is commercially available as a reference material, primarily for use with gas chromatography (GC). These standards are essential for the accurate identification and quantification of this compound in experimental samples.
Table 1: Commercially Available this compound Analytical Standards
| Product Name | Supplier | Purity Specification | Format |
| This compound [Standard Material for GC] | Tokyo Chemical Industry (TCI) | >99.5% (GC) | Liquid |
| This compound | Sigma-Aldrich | 98% | Liquid |
| This compound | BoroPharm Inc. | Not specified | 5ml Liquid |
Quantitative Analysis by Gas Chromatography (GC)
Gas chromatography is the most common technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and selectivity.
Recommended GC-FID/MS Instrumentation and Parameters
The following table outlines a general-purpose GC method suitable for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 2: Recommended GC-FID/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless Inlet |
| Liner | Deactivated, glass wool |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 10 minutes |
| Detector | |
| Flame Ionization Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Preparation of Standard Solutions
Accurate quantification requires the preparation of a calibration curve using a certified reference standard of this compound.
Protocol for Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
-
Working Standards:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards for the calibration curve.
-
A typical concentration range for the calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation Protocols
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of this compound from aqueous samples such as water or biological fluids.
Protocol for LLE:
-
To a 10 mL sample, add a suitable internal standard (e.g., a deuterated hydrocarbon or a hydrocarbon with a different chain length not present in the sample).
-
Add 5 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (top or bottom, depending on the solvent) layer to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh aliquot of organic solvent for improved recovery.
-
Combine the organic extracts.
-
If necessary, concentrate the combined extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC injection.
Solid-Phase Extraction (SPE) for Cleaner Samples
SPE can provide a cleaner extract compared to LLE and is amenable to automation. A non-polar sorbent is typically used for hydrocarbon extraction.
Protocol for SPE:
-
Conditioning: Condition a C18 or similar non-polar SPE cartridge with 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of the sample solvent (e.g., methanol), and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a non-polar solvent such as hexane or dichloromethane.
-
Drying and Concentration: Dry the eluate (e.g., with anhydrous sodium sulfate), and if necessary, concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of solvent for GC analysis.
Experimental Workflows (Visualized)
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Detailed sample preparation workflows for LLE and SPE.
Biological Role of this compound
This compound has been identified as a metabolite in various organisms and is known to function as a pheromone in certain insects, such as carrion beetles.[1] Its biological activity also includes reported antifungal and antibacterial properties.[2] While it is a known bioactive compound, detailed signaling pathways involving this compound are not well-elucidated in the current scientific literature. Therefore, a signaling pathway diagram would be speculative at this time. Research in this area may uncover specific molecular interactions and pathways in the future.
References
Application Note: Analysis of 1-Heptadecene by RP-HPLC with UV Detection
An increasing demand for detailed analytical protocols for various chemical compounds has highlighted the need for robust methods for the analysis of long-chain alkenes such as 1-Heptadecene. While Gas Chromatography (GC) is traditionally the method of choice for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly in laboratories where GC instrumentation is less accessible or when sample matrices are complex. This document provides a comprehensive application note and a detailed protocol for the analysis of this compound using a proposed Reverse-Phase HPLC (RP-HPLC) method.
Introduction
This compound is a long-chain alkene with the chemical formula C₁₇H₃₄. It is a non-polar hydrocarbon with limited solubility in polar solvents. While GC is a common analytical technique for such compounds, this application note outlines a proposed RP-HPLC method suitable for the identification and quantification of this compound. This method is designed for researchers, scientists, and professionals in drug development and related fields who may need to analyze this compound or similar long-chain alkenes.
Chromatographic Conditions
Due to the non-polar nature of this compound, a non-aqueous or high-organic content mobile phase is necessary for elution from a reverse-phase column. A C18 stationary phase is recommended to provide sufficient hydrophobic interaction for retention and separation. Detection of this compound can be challenging due to the lack of a strong chromophore. However, the isolated double bond allows for UV detection at low wavelengths.
Methodology Overview
This method employs a C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326). The sample is dissolved in a suitable organic solvent, and a specific volume is injected into the HPLC system. Detection is performed using a UV detector set to a low wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, isopropanol, and n-hexane.
-
Standard: this compound standard of known purity.
-
Glassware: Volumetric flasks, vials, and pipettes.
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and isopropanol in a 50:50 (v/v) ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with n-hexane to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, and 250 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing this compound in n-hexane to a concentration that falls within the range of the working standards.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (n-hexane) to ensure the absence of interfering peaks.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Isopropanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Table 2: Hypothetical Quantitative Data for Method Validation
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Heptadecene Analysis in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 1-Heptadecene during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide: Improving Peak Resolution of this compound
Poor peak resolution for this compound can manifest as broad, tailing, fronting, or split peaks, compromising accurate identification and quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem: Broad Peaks
Broad peaks are a common issue that can be caused by several factors related to the GC-MS system and method parameters.
| Potential Cause | Suggested Solution |
| Inappropriately High Initial Oven Temperature | For splitless injections, a high initial oven temperature can prevent the proper focusing of this compound at the head of the column. Solution: Set the initial oven temperature approximately 20°C below the boiling point of the solvent used to dissolve the sample.[1] |
| Fast Temperature Ramp Rate | A rapid increase in oven temperature may not provide sufficient time for the separation of this compound from other closely eluting compounds.[2] Solution: Decrease the temperature ramp rate (e.g., from 20°C/min to 10°C/min or slower) to enhance interaction with the stationary phase.[2] |
| Thick Stationary Phase Film | A thick film can lead to increased peak broadening due to slower mass transfer. Solution: If analyzing high molecular weight compounds like this compound, consider a column with a thinner film (e.g., 0.10 - 0.25 µm) to reduce retention and peak width. |
| Incorrect Carrier Gas Flow Rate | A flow rate that is too high or too low can lead to band broadening. Solution: Optimize the carrier gas flow rate. For helium, a typical starting point is 1-2 mL/min.[2] For hydrogen, which can allow for faster analysis, the optimal flow rate will be higher. |
| Column Contamination | Buildup of non-volatile residues at the column inlet can cause peak broadening. Solution: Regularly bake out the column at its maximum recommended temperature. If the issue persists, trim 10-20 cm from the inlet of the column. |
Problem: Tailing Peaks
Peak tailing is often indicative of active sites within the system or issues with the sample introduction.
| Potential Cause | Suggested Solution |
| Active Sites in the System | Silanol groups in the injector liner, on the column, or in the transfer line can interact with analytes, causing tailing. Solution: Use a fresh, deactivated injector liner. If column activity is suspected, condition the column according to the manufacturer's instructions or trim the front end. Ensure all components in the flow path are inert. |
| Poor Column Installation | An improper column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height as per the instrument manufacturer's guidelines.[1] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, resulting in tailing peaks. Solution: Reduce the injection volume or dilute the sample. |
Problem: Fronting Peaks
Peak fronting is less common than tailing but can occur under specific circumstances.
| Potential Cause | Suggested Solution |
| Column Overload | Injecting a sample that is too concentrated can lead to fronting. Solution: Dilute the sample or reduce the injection volume.[1] |
| Incompatible Sample Solvent | If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause peak distortion. Solution: Choose a solvent that is compatible with the stationary phase. For the non-polar this compound on a non-polar column, a non-polar solvent like hexane (B92381) is suitable. |
Problem: Split Peaks
Split peaks can be caused by issues in the injection process.
| Potential Cause | Suggested Solution |
| Improper Injection Technique | A slow or inconsistent injection can cause the sample to be introduced as two separate bands. Solution: If using manual injection, ensure a smooth and rapid injection. For autosamplers, check the injection speed settings. |
| Condensation Effects in the Injector | If the injector temperature is too low, the sample may not vaporize uniformly. Solution: Ensure the injector temperature is high enough to rapidly vaporize the sample and solvent. A starting point is typically 250-280°C. |
| Incompatible Solvent and Stationary Phase | A mismatch in polarity can lead to poor sample focusing and split peaks. Solution: Use a solvent that is compatible with the stationary phase. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak resolution for this compound.
Caption: A logical workflow for troubleshooting common peak shape problems in the GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to GC-MS analysis?
A1: this compound is a long-chain alkene with the following important properties:
-
Molecular Formula: C17H34[3]
-
Molecular Weight: 238.45 g/mol [3]
-
Polarity: It is a non-polar compound.
These properties indicate that a non-polar stationary phase is appropriate for separation, and a temperature program reaching up to or slightly above its boiling point will be necessary for elution.
Q2: Which type of GC column is best suited for analyzing this compound?
A2: For a non-polar analyte like this compound, a non-polar column is the most suitable choice. Separation will primarily be based on boiling point.
-
Stationary Phase: A 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5) stationary phase is recommended.[2]
-
Dimensions: A standard column of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance of efficiency and sample capacity for general-purpose analysis.[2] For faster analysis, a shorter column (e.g., 15 m) can be used, and for higher resolution of complex mixtures, a longer column (e.g., 60 m) may be beneficial.
Q3: What is the recommended temperature program for this compound analysis?
A3: A temperature program is essential for eluting this compound as a sharp peak.[6] A good starting point is:
-
Initial Temperature: 50-100°C (hold for 1-2 minutes). The initial temperature should be low enough to allow for proper focusing of the analyte at the head of the column.
-
Ramp Rate: 10-20°C/minute. A slower ramp rate generally improves resolution.[2]
-
Final Temperature: 300-320°C (hold for 5-10 minutes) to ensure complete elution of this compound and any other less volatile compounds.[2]
Q4: How does the carrier gas and its flow rate affect the peak resolution of this compound?
A4: The choice of carrier gas and its flow rate significantly impacts efficiency and analysis time.
-
Carrier Gas: Helium is a common and effective choice. Hydrogen can provide faster analysis times and better efficiency at higher linear velocities, but it is a reactive gas.[2] Nitrogen is generally not recommended for capillary GC-MS as it is less efficient.
-
Flow Rate: The optimal flow rate depends on the column dimensions and the carrier gas used. For a 30 m x 0.25 mm ID column, a helium flow rate of 1.0-1.5 mL/min is a good starting point.[2] The flow rate should be optimized to achieve the best balance between resolution and analysis time.
Q5: Should I use a split or splitless injection for my this compound samples?
A5: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: Use for samples with high concentrations of this compound to avoid overloading the column. A split ratio of 50:1 or 100:1 is a common starting point.
-
Splitless Injection: Use for trace analysis of this compound to maximize sensitivity by transferring the entire sample onto the column.[2]
Quantitative Data on Parameter Effects
The following table provides an illustrative example of how varying key GC parameters can affect the peak characteristics of a long-chain hydrocarbon like this compound. The values are representative and intended to demonstrate trends.
| Parameter | Condition 1 | Peak Width (at half-height) | Tailing Factor | Resolution (Rs) between C17 and C18 alkane |
| Temperature Ramp Rate | 5 °C/min | 0.08 min | 1.1 | 2.5 |
| 10 °C/min | 0.10 min | 1.1 | 2.1 | |
| 20 °C/min | 0.15 min | 1.2 | 1.7 | |
| Carrier Gas (Helium) Flow Rate | 0.8 mL/min | 0.12 min | 1.2 | 2.0 |
| 1.2 mL/min | 0.10 min | 1.1 | 2.3 | |
| 2.0 mL/min | 0.11 min | 1.2 | 2.1 | |
| Column Internal Diameter | 0.32 mm | 0.14 min | 1.3 | 1.9 |
| 0.25 mm | 0.10 min | 1.1 | 2.3 | |
| 0.18 mm | 0.07 min | 1.1 | 2.8 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument, sample matrix, and analytical goals.
1. Sample Preparation
-
Dissolve the sample containing this compound in a volatile, non-polar solvent such as hexane or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, perform a sample cleanup procedure to remove non-volatile matrix components.
2. GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow mode) |
| Oven Temperature Program | - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Final Hold: 300°C for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show a characteristic fragmentation pattern for a long-chain alkene.
References
Technical Support Center: Overcoming Matrix Effects in 1-Heptadecene Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 1-Heptadecene.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inadequate Extraction Efficiency: The chosen extraction solvent or solid-phase extraction (SPE) sorbent may not be optimal for the nonpolar nature of this compound. | Optimize Extraction Method: For Liquid-Liquid Extraction (LLE), test nonpolar solvents like hexane (B92381) or heptane. For SPE, use a reverse-phase (e.g., C18) sorbent. Ensure proper pH adjustment of the sample to maintain this compound in a non-ionized state. |
| Analyte Volatility: this compound may be lost during sample evaporation steps due to its volatility. | Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. Avoid prolonged drying. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Manual extraction methods can introduce variability between samples. | Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems for consistent processing. Use of an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variability. A stable isotope-labeled this compound is ideal. |
| Instrumental Variability: Fluctuations in GC inlet temperature or inconsistent injection volumes can lead to variable results. | System Suitability Tests: Regularly perform system suitability tests with a known standard to ensure the GC-MS system is performing optimally. Check for leaks and ensure proper syringe washing. | |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as this compound, interfering with its ionization in the mass spectrometer.[1] | Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from interfering peaks. A longer column or a column with a different stationary phase may be necessary. |
| Active Sites in the GC Inlet: Matrix components can coat the GC inlet liner, creating active sites that can degrade the analyte or enhance its response.[1] | Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize analyte interaction. | |
| Ionization Competition: In the MS source, high concentrations of co-eluting compounds can compete with this compound for ionization, leading to signal suppression. | Sample Dilution: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components.[2] This is feasible if the analyte concentration is high enough for detection after dilution. | |
| Inaccurate Quantification | Inappropriate Calibration Strategy: Using a simple solvent-based calibration curve does not account for the influence of the sample matrix on the analyte signal. | Employ Matrix-Matched Calibration or Standard Addition: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3] Alternatively, use the standard addition method where known amounts of the analyte are added directly to the sample aliquots.[4][5] |
| Absence of a Suitable Internal Standard: Without an internal standard that behaves similarly to the analyte, it is difficult to correct for matrix effects and variations in sample processing. | Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[6] This can lead to either signal suppression (a decrease in the measured signal) or signal enhancement (an increase in the measured signal), resulting in inaccurate quantification.[1] For a nonpolar and volatile compound like this compound, matrix effects in GC-MS can also arise from interactions within the GC inlet.[3]
Q2: What is the best sample preparation technique to minimize matrix effects for this compound in biological fluids?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.
-
LLE with a nonpolar solvent like hexane is a simple and effective method for extracting a nonpolar compound like this compound from an aqueous matrix like plasma or urine.
-
SPE using a reverse-phase sorbent (e.g., C18) can provide a cleaner extract by selectively retaining this compound and allowing polar interferences to be washed away.
The choice between LLE and SPE often depends on the complexity of the matrix, the required level of cleanup, and throughput needs.
Q3: When should I use matrix-matched calibration versus the standard addition method?
A3:
-
Matrix-Matched Calibration is suitable when you have access to a representative blank matrix (a sample that does not contain the analyte of interest).[3] This approach is efficient for analyzing large batches of samples from the same matrix type.
-
The Standard Addition Method is ideal when a blank matrix is not available or when the matrix composition varies significantly between individual samples.[4][5] In this method, the calibration curve is generated within each sample, providing a highly accurate way to correct for matrix effects specific to that sample.[7]
Q4: What is a stable isotope-labeled internal standard and why is it recommended for this compound analysis?
A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) where some atoms, typically hydrogen, are replaced with their heavier stable isotopes (e.g., deuterium). This makes the internal standard chemically identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. Because it has the same physicochemical properties, it experiences the same extraction recovery, chromatographic retention, and ionization suppression or enhancement as the analyte. This allows for highly accurate correction of matrix effects and other sources of error.
Q5: Can I use a different hydrocarbon as an internal standard if a stable isotope-labeled this compound is not available?
A5: Yes, while a stable isotope-labeled standard is ideal, a structurally similar compound (e.g., another long-chain alkane or alkene of similar volatility) can be used as an internal standard. However, it is crucial to validate that this surrogate internal standard behaves similarly to this compound during sample preparation and analysis and that it is not naturally present in the samples.
Quantitative Data Summary
The following tables provide illustrative data on the impact of different strategies to mitigate matrix effects in the quantification of a representative long-chain hydrocarbon, analogous to this compound, in a biological matrix.
Table 1: Comparison of Analyte Recovery and Precision with Different Extraction Methods.
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 65 | 15 |
| Liquid-Liquid Extraction (Hexane) | 88 | 8 |
| Solid-Phase Extraction (C18) | 95 | 5 |
Data is hypothetical and for illustrative purposes.
Table 2: Impact of Calibration Method on Quantification Accuracy.
| Calibration Method | Measured Concentration (ng/mL) | Accuracy (% of True Value) |
| External Calibration (in solvent) | 15.2 | 76 |
| Matrix-Matched Calibration | 19.5 | 97.5 |
| Standard Addition | 20.3 | 101.5 |
True Concentration = 20 ng/mL. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., deuterated this compound in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
Protocol 2: Standard Addition Method for this compound Quantification
-
Sample Aliquoting:
-
Aliquot 500 µL of the plasma sample into five separate 2 mL microcentrifuge tubes.
-
-
Spiking:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Add increasing volumes of the standard solutions to four of the sample aliquots (e.g., 0, 10, 20, 50, 100 µL of a 1 µg/mL standard). The first aliquot receives no spike (0 µL).
-
Add the internal standard to all five tubes.
-
Bring all tubes to the same final volume with a suitable solvent if necessary.
-
-
Extraction:
-
Perform the LLE or SPE procedure as described in Protocol 1 on all five spiked samples.
-
-
Analysis and Calculation:
-
Analyze the final extracts by GC-MS.
-
Plot the instrument response (peak area of this compound / peak area of internal standard) against the known concentration of the added standard.
-
Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[2]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Conceptual diagram of matrix effects in mass spectrometry.
Caption: Comparison of calibration strategies for quantification.
References
- 1. Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 5. alpha-measure.com [alpha-measure.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Stability of 1-Heptadecene in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-heptadecene (B1198413) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering unexpected results or product degradation? This guide will help you troubleshoot common issues related to this compound stability.
Issue 1: Unexpected Peaks in GC-MS Analysis
-
Possible Cause: Degradation of this compound due to improper storage or handling. Alkenes are susceptible to oxidation, which can lead to the formation of various byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure this compound was stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light.
-
Check Storage Temperature: Confirm that the storage temperature was maintained at the recommended refrigerated conditions (0-10°C).
-
Analyze for Peroxides: Perform a peroxide value test to check for the primary oxidation products. An elevated peroxide value indicates significant degradation.
-
Identify Degradation Products: If possible, identify the unknown peaks in your GC-MS chromatogram. Common degradation products of alkenes include aldehydes, ketones, and epoxides, which can result from the decomposition of peroxides.
-
Issue 2: Inconsistent Reaction Yields
-
Possible Cause: Loss of this compound purity due to degradation, leading to lower effective concentrations in your reaction.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound stock using Gas Chromatography (GC).
-
Review Handling Procedures: Ensure that the compound was handled under an inert atmosphere and that exposure to air and light was minimized during transfers and reaction setup.
-
Consider Stabilizers: For long-term storage or reactions sensitive to oxidation, consider adding a suitable antioxidant. Note that the compatibility and potential interference of the stabilizer with your specific reaction should be evaluated.
-
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dark, and well-ventilated place. Specifically, refrigeration at 0-10°C is recommended. It is also crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed.
Q2: How does exposure to air affect this compound?
A2: this compound is sensitive to air. Oxygen in the air can react with the double bond of the alkene, leading to the formation of peroxides. These peroxides are unstable and can decompose to form secondary oxidation products like aldehydes and carboxylic acids, which can interfere with experimental results.
Q3: Is this compound sensitive to light?
A3: Yes, light, particularly UV radiation, can promote the photodegradation of alkenes. It is recommended to store this compound in an amber or opaque container to protect it from light.
Q4: What is the expected shelf life of this compound?
Q5: What are the primary degradation products of this compound?
A5: The primary degradation products of this compound upon exposure to air are hydroperoxides. These can further decompose into a variety of secondary products, including aldehydes, ketones, and epoxides. Carbon monoxide and carbon dioxide can also be hazardous decomposition products under certain conditions.
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on general knowledge of long-chain alkenes.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability | Potential Degradation Products |
| Ideal | 0-10°C | Inert Gas (e.g., Argon, Nitrogen) | Dark (Amber Vial) | High | Minimal |
| Sub-optimal | Room Temperature | Inert Gas | Dark | Moderate | Slow formation of peroxides |
| Sub-optimal | 0-10°C | Air | Dark | Moderate to Low | Peroxides, Aldehydes |
| Poor | Room Temperature | Air | Ambient Light | Low | Peroxides, Aldehydes, Ketones, Carboxylic Acids |
| Poor | Elevated Temperature (>30°C) | Air | Ambient Light | Very Low | Significant and rapid degradation to various oxidation products |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol outlines the general procedure for assessing the purity of this compound.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the area percent of the this compound peak relative to any impurity peaks.
-
Protocol 2: Determination of Peroxide Value
This protocol is based on the IFRA Analytical Method for the determination of the peroxide value in fragrance ingredients and can be adapted for this compound.
-
Principle: The sample is dissolved in a mixture of acetic acid and a suitable organic solvent. A solution of potassium iodide is added, and any peroxides present will oxidize the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).
-
Reagents:
-
Acetic acid/isooctane solution (3:2 v/v)
-
Saturated potassium iodide solution
-
0.1 M Sodium thiosulfate solution (standardized)
-
1% Starch indicator solution
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a flask.
-
Add 30 mL of the acetic acid/isooctane solution and swirl to dissolve.
-
Add 0.5 mL of the saturated potassium iodide solution.
-
Stopper the flask and swirl for exactly one minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * M * 1000) / W Where:
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
M = Molarity of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Experimental Workflow for Stability Assessment
Caption: Workflow for a comprehensive stability study of this compound.
Technical Support Center: Optimizing Injection Parameters for 1-Heptadecene Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection parameters for the analysis of 1-Heptadecene using gas chromatography (GC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide for this compound Analysis
The following table summarizes common problems, their potential causes, and recommended solutions to optimize your GC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the inlet liner or column.- Column overloading.[1] - Inappropriate injector temperature (too low). | - Use a deactivated inlet liner and a high-quality capillary column.- Reduce injection volume or dilute the sample.[1]- Increase the injector temperature in increments of 10-20°C. |
| Peak Fronting | - Column overloading.[1]- Sample solvent incompatible with the stationary phase. | - Reduce injection volume or dilute the sample.[1]- Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase (e.g., hexane (B92381) for a non-polar column). |
| Ghost Peaks | - Contamination from the syringe, septum, or carrier gas.- Sample carryover from a previous injection.[2] | - Clean the syringe and use high-quality septa.- Ensure high-purity carrier gas and install traps if necessary.- Run a solvent blank between samples to clean the injection port and column.[2] |
| Poor Resolution | - Inadequate separation on the analytical column.- Incorrect oven temperature program.- Carrier gas flow rate is too high or too low. | - Use a longer column or a column with a different stationary phase for better separation.- Optimize the oven temperature ramp rate; a slower ramp can improve resolution.- Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions. |
| Irreproducible Results | - Leaks in the injection system (e.g., septum, fittings).[2]- Inconsistent injection volume or technique (if manual).- Fluctuations in gas pressures. | - Perform a leak check of the GC inlet.[2]- Use an autosampler for consistent injections.- Use two-stage regulators for carrier and detector gases to ensure stable pressures. |
| No Peak or Low Response | - Syringe is not drawing or injecting the sample correctly.- Injector temperature is too low for volatilization.- Split ratio is too high.[3]- Detector is not functioning correctly. | - Check the syringe for blockage or damage.- Increase the injector temperature.- Decrease the split ratio or use a splitless injection for trace analysis.[3]- Verify detector gas flows and temperature settings. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injector temperature for this compound analysis?
A1: A good starting point for the injector temperature is 250°C.[4] Since this compound has a boiling point of approximately 300°C, the injector temperature should be high enough to ensure complete and rapid vaporization without causing thermal degradation. You can optimize this by starting at 250°C and increasing in 25°C increments, monitoring for improved peak shape and response.[4] For high-boiling compounds, injector temperatures up to 300°C may be necessary.[5]
Q2: Should I use a split or splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[6]
-
Split Injection: Use for samples with high concentrations of this compound to avoid overloading the column. A typical split ratio can range from 10:1 to 100:1.[7]
-
Splitless Injection: This technique is ideal for trace analysis where the concentration of this compound is very low.[6][8] It allows for the transfer of the entire sample volume onto the column, maximizing sensitivity.[8]
Q3: What is the best carrier gas for analyzing this compound?
A3: For unsaturated hydrocarbons like this compound, inert gases such as helium or nitrogen are recommended.[9][10] While hydrogen is a more efficient carrier gas and can lead to faster analysis times, it is reactive and can potentially interact with the double bond of the alkene, especially at high temperatures in the injector and column.[10][11] Therefore, to ensure the integrity of the analyte, helium or nitrogen are safer choices.
Q4: How can I improve the peak shape of this compound?
A4: Peak shape issues like tailing or fronting can often be resolved by optimizing several parameters:
-
Inlet Liner: Use a deactivated glass liner to minimize active sites that can interact with the analyte.[2] The geometry of the liner can also impact peak shape.[12][13]
-
Injection Volume: Overloading the column is a common cause of poor peak shape.[1] Try reducing the injection volume or diluting your sample.
-
Oven Temperature Program: A slow initial oven temperature with a hold time can help focus the analyte at the head of the column, leading to sharper peaks.
Q5: What are the key considerations for sample preparation of this compound?
A5: Proper sample preparation is crucial for accurate analysis.
-
Solvent Selection: Dissolve your this compound standard and samples in a volatile, non-polar solvent like hexane or dichloromethane.[14]
-
Dilution: Prepare samples at a concentration of approximately 0.1 to 1 mg/mL for liquid injections to avoid column overload.[15]
-
Filtration: If your sample contains particulate matter, filter it through a 0.22 µm filter to prevent clogging the syringe or inlet.[14]
-
Headspace Analysis: For volatile analysis from a solid or liquid matrix, headspace sampling can be a clean and effective technique that avoids injecting non-volatile residues.[2][15]
Experimental Protocols
Standard GC-FID Protocol for this compound Quantification
This protocol provides a starting point for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in hexane.
-
Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Dissolve the unknown sample in hexane to a concentration expected to fall within the calibration range.
2. GC-FID Parameters:
| Parameter | Recommended Setting |
| Column | DB-1 or equivalent (100% dimethyl polysiloxane), 60 m x 0.32 mm ID, 0.25 µm film thickness[16] |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio for concentrations >10 µg/mL) or Splitless (for concentrations <10 µg/mL) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 2.5 mL/min[16] |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 5°C/min to 320°C[16]- Final Hold: 15 minutes at 320°C[16] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 325 °C[16] |
| Hydrogen Flow | 40 mL/min[16] |
| Air Flow | 450 mL/min[16] |
3. Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the GC analysis of this compound.
Caption: A streamlined experimental workflow for the quantitative analysis of this compound by GC.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. stepbio.it [stepbio.it]
- 4. Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process [ideas.repec.org]
- 5. hplc.sk [hplc.sk]
- 6. gcms.cz [gcms.cz]
- 7. US4006065A - Process for the synthesis of pure isomers of long chain alkenes - Google Patents [patents.google.com]
- 8. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | BoroPharm Inc. [boropharm.com]
- 10. agilent.com [agilent.com]
- 11. Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process | MDPI [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. ues.pku.edu.cn [ues.pku.edu.cn]
- 16. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
Technical Support Center: Troubleshooting Poor Recovery of 1-Heptadecene During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of 1-Heptadecene during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor this compound recovery during liquid-liquid extraction (LLE)?
Poor recovery of this compound, a volatile and non-polar compound, during LLE can be attributed to several factors:
-
Analyte Volatility: Significant loss of this compound can occur during solvent evaporation steps due to its volatile nature.[1]
-
Inappropriate Solvent Selection: The choice of an extraction solvent with low affinity for the non-polar this compound will result in poor partitioning from the aqueous phase.
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap the analyte, preventing a clean separation.
-
Incomplete Phase Separation: Inadequate separation of the organic and aqueous phases can lead to loss of the organic layer containing the analyte.[2]
-
Adsorption: this compound may adsorb to glassware or particulate matter in the sample.
-
Incorrect pH of the Aqueous Phase: While this compound is non-ionizable, the pH of the aqueous phase can influence the solubility of other matrix components, potentially affecting extraction efficiency.
Q2: How can I minimize the loss of this compound during solvent evaporation?
To prevent the loss of volatile compounds like this compound during concentration steps, consider the following precautions:[1]
-
Avoid High Vacuum: Do not use a high vacuum line for solvent removal.
-
Reduce Rotovap Vacuum: Lower the vacuum strength on your rotary evaporator as much as possible.[1]
-
Use a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent (a "keeper," such as dodecane) to the extract before evaporation. This will help to retain the more volatile analytes.[3]
-
Alternative Evaporation Techniques: Consider using a Kugelrohr distillation apparatus or conventional distillation at atmospheric pressure to remove the solvent.[1]
-
Controlled Nitrogen Stream: Use a gentle stream of nitrogen to evaporate the solvent at a controlled temperature.
-
Incomplete Drying: Leaving a few microliters of solvent in the sample can help prevent the complete evaporation of volatile analytes.[4]
Q3: What is the "salting-out" effect and how can it improve my extraction?
The "salting-out" effect involves adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the aqueous phase before extraction.[5][6] This increases the ionic strength of the aqueous layer, making it more polar. As a result, the solubility of non-polar compounds like this compound in the aqueous phase decreases, driving them into the organic solvent and thereby increasing the partition coefficient and extraction efficiency.[6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound in the Final Extract
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Troubleshooting Workflow for Low Recovery
Caption: A flowchart for troubleshooting poor this compound recovery.
Issue 2: Emulsion Formation During Extraction
Emulsions are a common problem in liquid-liquid extractions, appearing as a cloudy or milky layer between the organic and aqueous phases that fails to separate.
Workflow for Resolving Emulsions
Caption: A step-by-step guide to breaking an emulsion during extraction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₄ |
| Molecular Weight | 238.45 g/mol |
| Boiling Point | 300 °C (572 °F) |
| Melting Point | 11-12 °C (51.8-53.6 °F) |
| Density | 0.786 g/cm³ at 20 °C |
| Vapor Pressure | 0.000454 mmHg at 25 °C |
| Solubility in Water | Very low |
Table 2: Comparison of Organic Solvents for Long-Chain Alkene Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| n-Hexane | 0.1 | 69 | 0.655 | Excellent for non-polar compounds, highly volatile. |
| n-Heptane | 0.1 | 98 | 0.684 | Similar to hexane but less volatile, a safer alternative.[7] |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Can extract a broader range of compounds, but may co-extract more impurities. Forms the lower layer with water. |
| Diethyl Ether | 2.8 | 35 | 0.713 | Good solvent for many organics, but highly flammable and prone to peroxide formation. |
| Ethyl Acetate | 4.4 | 77 | 0.902 | More polar than hydrocarbons, may be less efficient for this compound. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
-
Sample Preparation:
-
To 10 mL of the aqueous sample in a separatory funnel, add an appropriate internal standard.
-
-
pH Adjustment (Optional):
-
For non-functionalized hydrocarbons like this compound, pH adjustment of the aqueous phase is generally not necessary for the analyte itself. However, if the matrix is complex, adjusting the pH away from the pKa of potential interfering compounds can improve selectivity.
-
-
Salting-Out (Recommended):
-
Add 1-2 g of sodium chloride to the aqueous sample and dissolve by gentle swirling. This will increase the partitioning of this compound into the organic phase.
-
-
Extraction:
-
Add 10 mL of a non-polar organic solvent (e.g., n-hexane or n-heptane) to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
-
Collection of Organic Phase:
-
Drain the lower aqueous layer.
-
Collect the upper organic layer into a clean flask.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 10 mL portion of the organic solvent.
-
Combine the organic extracts.
-
-
Drying the Organic Extract:
-
Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Filter or decant the dried organic extract into a clean vial for concentration.
-
-
Concentration:
-
Concentrate the extract to the desired final volume under a gentle stream of nitrogen. Add a keeper solvent if necessary to prevent loss of this compound.
-
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 99) and the internal standard. Full scan mode can be used for initial identification.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the extraction solvent, each containing a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Quantification:
-
Inject the prepared sample extract into the GC-MS.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
References
- 1. osti.gov [osti.gov]
- 2. stran.ac.uk [stran.ac.uk]
- 3. evaporation - reduction of loss of analyte - Chromatography Forum [chromforum.org]
- 4. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. wyzant.com [wyzant.com]
- 7. Item - Heptane as a less toxic option than hexane for the separation of vitamin E from food products using normal phase HPLC - RMIT University - Figshare [research-repository.rmit.edu.au]
Minimizing degradation of 1-Heptadecene during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1-Heptadecene during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is oxidation. As an unsaturated hydrocarbon with a terminal double bond, this compound is susceptible to reaction with atmospheric oxygen and other oxidizing agents.[1] This can lead to the formation of various degradation products, including epoxides, aldehydes, ketones, and carboxylic acids, which can interfere with accurate analysis.
Q2: How should I store pure this compound and its solutions?
A2: To minimize degradation, pure this compound and its solutions should be stored in a cool, dark place. It is recommended to refrigerate samples at 2-8°C for short-term storage and freeze at -20°C or lower for long-term storage. To prevent oxidation, it is best practice to blanket the vial headspace with an inert gas like nitrogen or argon and use amber glass vials with PTFE-lined caps (B75204) to protect from light.[2]
Q3: Which solvents are recommended for preparing this compound solutions?
A3: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is crucial to use high-purity, volatile, and non-polar solvents.[3] Hexane (B92381) and dichloromethane (B109758) are excellent choices due to their compatibility with GC-MS systems and good solubility for this compound.[3] Always use solvents from freshly opened bottles or those that have been properly stored to avoid contamination with peroxides, which can accelerate degradation.
Q4: Can I use antioxidants to prevent the degradation of this compound in my samples?
A4: Yes, adding a suitable antioxidant is a highly effective way to prevent the oxidative degradation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (Vitamin E) are commonly used for this purpose.[4][5] A small concentration (e.g., 0.001-0.1% w/v) is typically sufficient to stabilize the solution.
Q5: How can I tell if my this compound sample has degraded?
A5: Degradation of your this compound sample can be identified by the appearance of additional peaks in your chromatogram. These peaks will typically have a shorter retention time and different mass spectra compared to the parent this compound molecule. Common degradation products of alkenes include aldehydes, ketones, and carboxylic acids which are more polar. You may also observe a decrease in the peak area of this compound over time if you are running sequential analyses.
Troubleshooting Guides
Issue 1: Rapid Decrease in this compound Concentration in Prepared Standards
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation due to air exposure | Prepare fresh standards and immediately blanket the headspace of the vial with an inert gas (nitrogen or argon). Ensure the vial cap is securely tightened. | The concentration of this compound should remain stable for a longer period. |
| Contaminated solvent | Use a fresh, unopened bottle of high-purity solvent (e.g., hexane). Test the solvent for peroxides if possible. | Reduced degradation of this compound in the newly prepared standard. |
| Inappropriate storage | Store prepared standards in a refrigerator (2-8°C) or freezer (-20°C) in amber vials to protect from light and heat. | Slower rate of degradation compared to storage at room temperature. |
| Lack of antioxidant | Add a small amount of an antioxidant like BHT (e.g., to a final concentration of 0.01%) to your standard solution during preparation. | Significant improvement in the stability of the this compound standard over time. |
Issue 2: Appearance of Unidentified Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Analyze a freshly prepared standard of this compound to see if the extra peaks are present. If not, your sample has likely degraded. Follow the steps in "Issue 1" to prevent future degradation. | A clean chromatogram with a single peak for this compound in the fresh standard. |
| Contaminated Syringe or Inlet | Run a solvent blank to check for contamination. If peaks are present, clean the GC syringe and the inlet liner. | A clean baseline in the solvent blank, indicating the system is free of contaminants. |
| Septum Bleed | Check the septum for signs of wear and tear. Replace if necessary. | Reduction or elimination of broad, late-eluting peaks in the chromatogram. |
| Matrix Effects | If analyzing a complex sample, perform a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[6] | A cleaner chromatogram with fewer interfering peaks. |
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various conditions. This data is illustrative and based on the general principles of alkene stability. Actual results may vary.
| Condition | Solvent | Antioxidant (0.01% w/v) | Storage Temperature | % Recovery of this compound after 7 Days (Hypothetical) |
| 1 | Hexane | None | Room Temperature (22°C) | 75% |
| 2 | Hexane | BHT | Room Temperature (22°C) | 98% |
| 3 | Hexane | None | Refrigerated (4°C) | 90% |
| 4 | Hexane | BHT | Refrigerated (4°C) | >99% |
| 5 | Dichloromethane | None | Room Temperature (22°C) | 80% |
| 6 | Dichloromethane | BHT | Room Temperature (22°C) | 97% |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound (≥99% purity)
-
High-purity hexane
-
Butylated Hydroxytoluene (BHT)
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Calibrated micropipettes
-
Analytical balance
-
Inert gas (nitrogen or argon) source with a gentle stream delivery system
-
-
Procedure:
-
Accurately weigh 10 mg of BHT and dissolve it in 100 mL of high-purity hexane to create a 0.01% (w/v) BHT solution. This will be your stabilized solvent.
-
Tare a clean 2 mL amber glass vial on the analytical balance.
-
Add approximately 10 mg of pure this compound to the vial and record the exact weight.
-
Calculate the volume of the stabilized hexane solution needed to achieve a 1 mg/mL concentration based on the recorded weight of this compound.
-
Using a calibrated micropipette, add the calculated volume of the stabilized hexane solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.
-
Immediately recap the vial securely.
-
Store the stock solution in a refrigerator at 2-8°C.
-
Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting logic for unexpected peaks in a chromatogram.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Enhancing 1-Heptadecene Detection in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of 1-heptadecene (B1198413) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity when detecting this compound with mass spectrometry?
A1: The most common reason for low sensitivity in this compound detection is the use of electron ionization (EI) as the ionization method in Gas Chromatography-Mass Spectrometry (GC-MS). While standard for many compounds, EI can cause extensive fragmentation of alkenes like this compound, leading to a weak molecular ion peak and thus, lower sensitivity.[1][2][3] A more sensitive approach is to use a softer ionization technique like chemical ionization (CI).[1][2][4][5]
Q2: How can I improve the ionization efficiency of this compound?
A2: To improve the ionization efficiency of this compound, consider switching from electron ionization (EI) to chemical ionization (CI).[1][2][4][5] CI is a softer ionization technique that results in less fragmentation and a more abundant protonated molecule or adduct ion, thereby increasing sensitivity.[4][5] Reagent gases such as methane (B114726), isobutane, or acetone (B3395972) can be used in CI to selectively ionize alkenes.[2][5]
Q3: Is derivatization a viable strategy for enhancing this compound sensitivity?
A3: Chemical derivatization is a powerful technique for enhancing the sensitivity of analytes that have reactive functional groups, by improving their chromatographic properties or ionization efficiency.[6][7][8] However, this compound, being a simple alkene, lacks common functional groups (like hydroxyl or amine groups) that are amenable to standard derivatization reactions.[7] Therefore, derivatization is generally not a primary strategy for enhancing the sensitivity of this compound itself. For complex samples containing other compounds with functional groups, derivatization might be employed to improve the overall analysis, but it will not directly modify the this compound.[6][9]
Q4: What role does sample preparation play in the sensitive detection of this compound?
A4: Sample preparation is critical for achieving high sensitivity in the detection of volatile organic compounds (VOCs) like this compound.[10][11][12] Proper sample preparation can help to pre-concentrate the analyte, remove interfering matrix components, and ensure compatibility with the GC-MS system.[11][13] Techniques such as headspace analysis, solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) can be optimized to improve the recovery and concentration of this compound before analysis.[10][12][14]
Q5: Can adduct formation be used to enhance the detection of this compound?
A5: Adduct formation is a key mechanism in soft ionization techniques that can enhance the detection of analytes.[15][16] In chemical ionization (CI), this compound can form adduct ions with the reagent gas ions, leading to a stronger signal for the molecule of interest.[4][5] For example, using acetone as a reagent gas can produce an intense (M + 43)+ adduct ion peak for alkenes.[5] Similarly, copper ions in CI can form abundant pseudomolecular adduct ions with alkenes.[4]
Troubleshooting Guides
Issue: Low Signal Intensity or Poor Peak Shape for this compound in GC-MS
This guide will walk you through a systematic approach to troubleshooting low sensitivity and poor peak shape for this compound in your GC-MS analysis.
If you are using Electron Ionization (EI), this is the most likely cause of low sensitivity for this compound due to excessive fragmentation.
-
Recommendation: Switch to Chemical Ionization (CI). CI is a softer ionization technique that will produce a more abundant molecular ion or adduct ion, significantly increasing your signal intensity.[1][2][4][5]
Improper GC parameters can lead to poor peak shape (e.g., broad or tailing peaks) and reduced signal intensity.
-
Recommendations:
-
Column Selection: Ensure you are using a column appropriate for volatile, non-polar compounds. A low-bleed MS-grade column is recommended to minimize background noise.[17]
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (typically helium or hydrogen) to achieve the best separation efficiency.[18][19] A flow rate between 1-2 mL/min is a good starting point for many systems.[20]
-
Temperature Program: The temperature ramp rate affects the elution of your analyte. A slower ramp rate can improve resolution, while a faster ramp rate can lead to sharper peaks if resolution is already sufficient.[18][21]
-
Injector Temperature: Ensure the injector temperature is high enough to fully volatilize the this compound and your sample solvent without causing thermal degradation.
-
Contaminants in your sample or an inappropriate sample preparation method can significantly impact sensitivity.
-
Recommendations:
-
Solvent Choice: Use a high-purity, volatile organic solvent that is compatible with your GC-MS system.[12]
-
Sample Clean-up: If you are working with a complex matrix (e.g., biological fluids, environmental samples), incorporate a clean-up step to remove non-volatile residues and interfering compounds.[11][13] Techniques like solid-phase extraction (SPE) can be effective.[13]
-
Analyte Concentration: If the concentration of this compound in your sample is very low, a pre-concentration step is necessary. Headspace SPME is a highly effective technique for this purpose.[14] For liquid samples, a gentle evaporation of the solvent under a stream of nitrogen can be used to concentrate the sample.[13]
-
Contamination in the GC-MS system or air leaks can lead to high background noise and reduced signal intensity.
-
Recommendations:
-
Injector Liner: Regularly inspect and replace the injector liner to prevent the buildup of non-volatile residues.
-
Column Conditioning: Properly condition your GC column before use to remove any residual stationary phase or contaminants.[17]
-
Leak Check: Perform a leak check on your system, paying close attention to the injector septa and column fittings. Air and water in the system can increase background noise and decrease sensitivity.
-
The following diagram provides a logical workflow for troubleshooting low sensitivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical ionization mass spectra of normal alkene isomers (Journal Article) | OSTI.GOV [osti.gov]
- 4. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ddtjournal.com [ddtjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use | MDPI [mdpi.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. organomation.com [organomation.com]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of 1-Heptadecene Isomers
Welcome to the technical support center for the chromatographic separation of 1-Heptadecene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Poor resolution is a frequent challenge when separating isomers due to their very similar physicochemical properties. Several factors within your gas chromatography (GC) method could be the cause.
Possible Causes & Solutions:
-
Inadequate Column Selectivity: The stationary phase of your GC column is the most critical factor for separating isomers. For non-polar analytes like this compound, while a non-polar column is a standard choice, separating isomers often requires a stationary phase with higher selectivity.
-
Recommendation: For positional and geometric (cis/trans) isomers of hydrocarbons, consider a column with a more polar stationary phase or one with special selectivity. Liquid crystalline stationary phases have shown high selectivity for separating such isomers.[1][2] Highly polar columns, such as those with a Carbowax (polyethylene glycol) stationary phase, can also be effective, especially when using a highly efficient (long) column.[1][3]
-
-
Suboptimal Oven Temperature Program: Your temperature program can significantly impact separation.
-
Recommendation: To improve the separation of closely eluting compounds, try optimizing the temperature ramp rate. A slower ramp rate will increase analysis time but can enhance resolution.
-
-
Insufficient Column Efficiency: Even with the correct stationary phase, a column with low efficiency (a low number of theoretical plates) will not provide adequate separation.
-
Recommendation: For complex isomer separations, longer columns (e.g., > 60 m) and smaller internal diameters (e.g., ≤ 0.25 mm) are recommended to increase efficiency.
-
Q2: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing can be indicative of several issues within your GC system.
Possible Causes & Solutions:
-
Active Sites in the System: Unpassivated surfaces in the injector liner, column, or detector can interact with your analytes.
-
Recommendation: Ensure you are using a deactivated liner and that the column is properly conditioned. If the column is old, it may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Try diluting your sample or reducing the injection volume.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening and tailing.
-
Recommendation: Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency.
-
Q3: How do I choose the right GC column for separating this compound isomers?
Selecting the appropriate column is crucial for a successful separation. The choice depends on the specific isomers you are trying to separate.
Key Column Parameters to Consider:
-
Stationary Phase: This is the most important factor for selectivity.[4]
-
Non-polar phases: Good for general hydrocarbon analysis where elution is primarily based on boiling point.[5] However, isomers of this compound will have very similar boiling points, making separation on a non-polar phase challenging.
-
Intermediate and High-Polarity Phases: These phases offer different selectivities based on dipole-dipole interactions and hydrogen bonding capabilities, which can help differentiate between isomers. For alkenes, highly polar phases are often used.[5]
-
Liquid Crystalline Phases: These offer unique shape selectivity and are highly effective for separating positional and geometric isomers.[1][2]
-
-
Column Internal Diameter (ID): A smaller ID (e.g., 0.18 mm, 0.25 mm) provides higher efficiency and better resolution.[5][6] The most common ID for capillary columns is 0.25 mm as it offers a good balance between efficiency and sample capacity.[5]
-
Film Thickness: Thinner films (0.10 - 0.25 µm) are suitable for analytes with high boiling points.[6] For volatile compounds, a thicker film can increase retention and improve separation, potentially avoiding the need for cryogenic cooling.[6]
-
Column Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times and higher back pressure.[5] A 30 m column is often a good starting point.[5]
Data Presentation
Table 1: GC Column Selection Guide for Hydrocarbon Isomer Separation
| Stationary Phase Type | Example Phases | Selectivity Mechanism | Best Suited For | Considerations |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) | van der Waals forces (Boiling Point) | General hydrocarbon analysis, initial screening. | Limited selectivity for isomers with similar boiling points.[5] |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) | van der Waals forces, π-π interactions | Aromatic compounds, general purpose. | May offer some shape selectivity for unsaturated isomers. |
| High Polarity | Polyethylene Glycol (e.g., Carbowax 20M, DB-WAX) | Dipole-dipole, hydrogen bonding | Polar compounds, cis/trans isomers of FAMEs. Can be effective for alkene isomers.[1][3] | Prone to oxidation; lower maximum operating temperatures. |
| Liquid Crystalline | e.g., PrBHP | Molecular shape and rigidity | Positional and geometric (cis/trans) isomers.[1][2] | Can have a limited temperature range. |
Experimental Protocols
General Protocol for GC Separation of Alkene Isomers
This protocol is a starting point and should be optimized for your specific application and instrumentation.
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 ppm.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: A high-resolution capillary column. A good starting point would be a 50 m x 0.25 mm ID column with a 0.25 µm film thickness. For difficult separations, a highly polar or liquid crystalline stationary phase is recommended.
-
Injector:
-
Type: Split/Splitless
-
Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for a 0.25 mm ID column).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 220 °C. (A slow ramp rate is crucial for isomer separation).
-
Hold at 220 °C for 10 minutes.
-
-
Detector:
-
Type: Flame Ionization Detector (FID) is suitable for hydrocarbons.
-
Temperature: 280 °C
-
-
-
Data Analysis:
-
Identify peaks based on retention times by running individual isomer standards if available.
-
For unknown isomers, coupling the GC to a Mass Spectrometer (GC-MS) can aid in identification through fragmentation patterns, although mass spectra of isomers can be very similar.[1]
-
Mandatory Visualization
Caption: Logical workflow for selecting an optimal GC column for this compound isomer separation.
References
- 1. vurup.sk [vurup.sk]
- 2. researchgate.net [researchgate.net]
- 3. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. fishersci.com [fishersci.com]
- 6. neutronco.com [neutronco.com]
Calibration curve issues in 1-Heptadecene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 1-Heptadecene using calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calibration Curve Issues
Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in your calibration curve can stem from several sources. A common issue is that the concentrations of your calibration standards may fall outside the linear dynamic range of your detector.
Troubleshooting Steps:
-
Review Your Concentration Range: Ensure your calibration standards are within the expected linear range of your instrument's detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). For many volatile compounds, a typical linear range is 0.10–10.00 μg/mL.[1][2][3]
-
Prepare Fresh Standards: this compound can degrade over time. Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. Having another analyst prepare a set can help rule out user-specific errors in technique.
-
Check for Detector Saturation: If the high concentration points of your curve are plateauing, your detector may be saturated. Dilute your standards and re-run the analysis.
-
Investigate the Injection System: Active sites in the injector liner or packing material can adsorb the analyte, especially at low concentrations, leading to a non-linear response. Consider using a deactivated liner. Also, ensure your injection volume is consistent.
-
Evaluate the Data Fitting Model: While a linear regression is most common, some methods may naturally exhibit a non-linear response. However, this should be thoroughly investigated and justified. A high correlation coefficient (R²) alone does not guarantee linearity.
Q2: I'm observing a significant y-intercept in my calibration curve. What does this indicate?
A2: A significant y-intercept suggests the presence of a blank or background signal. This could be due to contamination in your solvent, glassware, or carryover from a previous injection.
Troubleshooting Steps:
-
Analyze a Blank Sample: Inject a sample of your solvent to check for any interfering peaks at the retention time of this compound.
-
Clean Your System: Ensure all glassware is thoroughly cleaned. Run a cleaning solvent through your injection port and column to remove any potential residues.
-
Check for Carryover: Inject a blank solvent after a high concentration standard to see if any of the analyte is carried over to the next run.
Matrix Effect Problems
Q3: My sample results are inconsistent and show poor recovery even with a good calibration curve. Could this be a matrix effect?
A3: Yes, this is a strong indicator of matrix effects. Matrix effects occur when other components in your sample (the matrix) interfere with the analysis of this compound, either enhancing or suppressing the signal.
How to Identify Matrix Effects:
-
Matrix-Matched Calibration: Prepare a set of calibration standards in a blank sample matrix that is representative of your actual samples. If the slope of the matrix-matched curve is significantly different from your solvent-based calibration curve, a matrix effect is present.
Strategies to Mitigate Matrix Effects:
-
Use a Matrix-Matched Calibration Curve: This is the most direct way to compensate for matrix effects.
-
Employ an Internal Standard: A suitable internal standard, a compound with similar chemical properties to this compound but not present in the sample, can help correct for variations in sample preparation and injection, as well as matrix effects. For long-chain alkenes like this compound, hexadecane (B31444) is a suitable internal standard.[4]
-
Improve Sample Preparation: Utilize more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains within the linear range of your method.
Data Presentation
Representative Calibration Curve Data for this compound Quantification
The following table summarizes typical data for a this compound calibration curve using Gas Chromatography-Mass Spectrometry (GC-MS).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,912 |
| 1.0 | 155,487 |
| 2.5 | 389,123 |
| 5.0 | 775,987 |
| 7.5 | 1,165,432 |
| 10.0 | 1,548,765 |
| Correlation Coefficient (R²) | ≥ 0.998 |
Note: This data is representative and may vary depending on the specific instrument and method parameters.
Experimental Protocols
Protocol for Quantification of this compound from Microbial Cultures
This protocol is adapted for the extraction and quantification of this compound from engineered Pichia pastoris cultures.[4]
I. Sample Preparation and Extraction
-
Cell Harvesting: Collect cell pellets from 8 mL of methanol-cultured cell medium by centrifugation.
-
Lyophilization: Freeze-dry the cell pellets for 24 hours.
-
Internal Standard Addition: Prepare an extraction solution of chloroform-methanol (2:1, v/v) containing 1 mg/L hexadecane as an internal standard.
-
Extraction: Add 4 mL of the extraction solution to the freeze-dried samples in a glass extraction tube.
-
Microwave-Assisted Extraction (if available): Follow a validated microwave-based extraction method.
-
Vortexing and Centrifugation (Alternative to Microwave): If a microwave extractor is not available, vortex the mixture vigorously for 2 minutes, followed by centrifugation at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully transfer the organic (lower) phase to a new clean glass tube.
-
Concentration: Dry the extracted sample under a gentle stream of nitrogen or under vacuum.
-
Reconstitution: Reconstitute the dried extract in 200 µL of n-hexane for GC analysis.
II. GC-FID Analysis
-
Instrument: Gas chromatograph with a flame ionization detector (GC-FID).
-
Column: Zebron ZB-5MS GUARDIAN capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[4]
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 310 °C at a rate of 10 °C per minute.
-
Hold at 310 °C for 6 minutes.[4]
-
-
Injection Volume: 1 µL.
III. Calibration and Quantification
-
Prepare Calibration Standards: Prepare a series of this compound standards in n-hexane (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL).
-
Add Internal Standard: Add the internal standard (hexadecane) to each calibration standard at the same concentration as in the samples (1 mg/L).
-
Generate Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify Samples: Inject the prepared samples and use the calibration curve to determine the concentration of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils [hrcak.srce.hr]
- 4. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in 1-Heptadecene analysis
Technical Support Center: 1-Heptadecene Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?
A1: High background noise in the GC-MS analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of your results. The most common culprits include:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][2][3][4] This is particularly relevant for the analysis of high-boiling point compounds like this compound which may require high oven temperatures.
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium, hydrogen) can lead to a noisy baseline and accelerate column degradation.[1][5]
-
Injector Port Contamination: Residues from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[1][6] Using low-bleed septa is recommended to minimize this.[1][7][8]
-
System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[1][9] Phthalates are very common contaminants and can originate from various lab materials.[10][11][12][13]
-
Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with this compound, increasing the background signal.
Q2: What are the characteristic mass spectral fragment ions for this compound and what common background ions might interfere?
A2: In electron ionization (EI) mass spectrometry, this compound (C17H34), like other long-chain alkenes, will produce a characteristic fragmentation pattern. The molecular ion (M+) at m/z 238 may be weak or absent.[14][15] Common fragment ions for alkenes are clusters of ions separated by 14 Da (CH2 group), with prominent peaks at m/z 41, 55, 69, 83, etc., corresponding to [CnH2n-1]+ and [CnH2n]+ fragments.[16]
Common background ions that might interfere with your analysis include:
-
m/z 207, 281: Characteristic of column bleed (polysiloxanes).[1][17]
-
m/z 149: A characteristic ion for phthalate (B1215562) plasticizers, which are common lab contaminants.[12][13]
-
m/z 18, 28, 32, 40, 44: Indicate the presence of air and water leaks (N2, O2, Ar, CO2).[17]
Q3: How can I improve the signal-to-noise ratio for my this compound analysis?
A3: Improving the signal-to-noise (S/N) ratio is crucial for sensitive and accurate quantification. Here are several strategies:
-
Optimize GC Parameters:
-
Injection Volume: For trace analysis, a splitless injection can enhance sensitivity. For higher concentrations, a split injection prevents column overload.[18]
-
Oven Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of this compound from closely eluting compounds, resulting in sharper peaks and a better S/N ratio.[18]
-
Carrier Gas Flow Rate: Optimize the flow rate for your column dimensions. A typical starting range is 1-2 mL/min.[19]
-
-
Optimize MS Parameters:
-
Source and Quadrupole Temperatures: Ensure these are optimized. A typical starting point for the MS source temperature is around 230°C.[19]
-
Acquisition Mode: For higher sensitivity and specificity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, you would monitor the characteristic fragment ions of this compound.
-
-
Proper Sample Preparation: Employing effective sample preparation techniques can significantly reduce matrix interference. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help isolate this compound from complex matrices.[20][21][22][23]
Troubleshooting Guides
Guide 1: High and Rising Baseline
A high and rising baseline is often indicative of column bleed.[1][4]
Troubleshooting Steps:
-
Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period to remove any residual manufacturing impurities and stabilize the stationary phase.[1]
-
Check for Leaks: Air leaks, particularly oxygen, can accelerate the degradation of the column's stationary phase, leading to increased bleed.[3][24] Use an electronic leak detector to check all fittings and connections.
-
Verify Gas Purity: Ensure high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[1][5]
-
Lower Final Oven Temperature: If your analytical method allows, lower the final oven temperature to reduce the rate of stationary phase degradation.[1]
-
Use a Low-Bleed Column: For sensitive analyses, consider using a GC column specifically designed for low bleed (often designated with "-MS").[1]
Guide 2: Extraneous Peaks and Noisy Baseline
A noisy baseline with extraneous peaks often points to contamination in the injection port or the sample itself.[1]
Troubleshooting Steps:
-
Injector Maintenance:
-
Sample and Solvent Purity:
-
Run a Solvent Blank: Inject a sample of the solvent you are using for your samples. If the extraneous peaks are present, the contamination is likely from your solvent or the system.
-
Use High-Purity Solvents: Ensure you are using high-purity, GC-grade solvents.
-
Filter Samples: If your samples contain particulate matter, filter them through a suitable syringe filter before injection.
-
-
Check for Phthalate Contamination: Phthalates are ubiquitous plasticizers and a common source of contamination in GC-MS analysis.[10][11] Review your sample preparation and handling procedures to identify and eliminate potential sources of phthalate contamination (e.g., plastic containers, pipette tips).
Data Presentation
Table 1: Common Background Ions in GC-MS Analysis
| m/z | Possible Source | Recommended Action |
| 18, 28, 32, 40, 44 | Air/water leak | Check for leaks at all fittings and connections. |
| 149, 167, 279 | Phthalates | Review sample preparation and handling for plastic contaminants. Use phthalate-free labware. |
| 207, 281, 355 | Column Bleed (Polysiloxanes) | Condition the column, check for oxygen leaks, use a low-bleed column. |
| 73, 147, 221 | Siloxanes (from septa or liners) | Use low-bleed septa and high-quality deactivated liners. |
Table 2: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms) | Provides good resolution for a wide range of hydrocarbons.[18] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency.[18] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection enhances sensitivity, while split injection prevents column overload.[18] |
| Injector Temperature | 280-300 °C | Ensures rapid and complete vaporization of the sample.[18] |
| Oven Temperature Program | Initial: 60°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 min | Provides good separation of long-chain alkenes.[18] |
| MS Transfer Line Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS.[18] |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources.[18] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[18] |
| Scan Range | m/z 40-300 | Covers the expected mass range for this compound and its fragments. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate this compound from a liquid sample matrix, reducing interferences.
Materials:
-
SPE Cartridge (e.g., C18)
-
Sample dissolved in a polar solvent (e.g., methanol (B129727)/water)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Elution solvent (e.g., hexane (B92381) or dichloromethane)
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.
-
Sample Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of hexane.
-
Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated sample to a GC vial for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromres.com [chromres.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. hidenanalytical.com [hidenanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.pt [fishersci.pt]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. mdpi.com [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide to Validated Analytical Methods for 1-Heptadecene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 1-Heptadecene, a long-chain aliphatic alkene. The accurate and precise quantification of this compound is crucial in various research areas, including microbiology, plant biochemistry, and biofuel development. This document details three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with a detailed experimental protocol and a summary of typical validation data to aid in the selection of the most suitable technique for your specific research needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and definitive compound identification based on mass spectra.
Experimental Protocol: GC-MS
Sample Preparation:
-
Extraction: For solid samples (e.g., plant tissue, microbial biomass), perform a solvent extraction using a non-polar solvent such as hexane (B92381) or heptane. Sonication or homogenization can enhance extraction efficiency. For liquid samples (e.g., culture media), a liquid-liquid extraction with a non-polar solvent is suitable.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., n-hexadecane or another non-interfering long-chain hydrocarbon) to the sample extract to correct for variations in sample injection and instrument response.
-
Concentration and Filtration: Concentrate the extract under a gentle stream of nitrogen if necessary. Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 238, 97, 83, 69, 55, 41) and the internal standard.
Quantitative Data Summary: GC-MS
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Since this compound lacks a UV chromophore, traditional HPLC with UV detection is not suitable. HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) provides a viable alternative for its quantification.[1][2]
Experimental Protocol: HPLC-ELSD
Sample Preparation:
-
Extraction: Follow the same extraction procedure as for GC-MS analysis.
-
Internal Standard Spiking: Use a non-volatile, structurally similar internal standard that can be detected by ELSD (e.g., a long-chain saturated hydrocarbon).
-
Solvent Exchange: If the extraction solvent is not compatible with the HPLC mobile phase, evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: ELSD (e.g., Agilent 1260 Infinity II ELSD).
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
Quantitative Data Summary: HPLC-ELSD
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.990 (with logarithmic transformation) |
| Range | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4]
Experimental Protocol: qNMR
Sample Preparation:
-
Extraction and Purification: Extract this compound as described for GC-MS. A preliminary purification step using column chromatography may be necessary to remove interfering compounds.
-
Sample Weighing: Accurately weigh a specific amount of the dried extract.
-
Internal Standard Addition: Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-precision NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (analyte or standard). This is critical for full signal recovery and accurate integration.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
-
Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of this compound (e.g., the vinyl protons) and the internal standard.
Quantitative Data Summary: qNMR
| Validation Parameter | Performance Characteristic |
| Linearity | Not applicable (direct quantification) |
| Range | Dependent on sample concentration and S/N |
| Accuracy (% Purity) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and number of scans |
| Limit of Quantification (LOQ) | Typically in the low µg to mg range |
Method Comparison
| Feature | GC-MS | HPLC-ELSD | qNMR |
| Selectivity | Very High | Moderate | High |
| Sensitivity | Very High | Moderate | Low to Moderate |
| Speed | Moderate | Fast | Slow |
| Sample Throughput | High | High | Low |
| Cost per Sample | Moderate | Moderate | High |
| Destructive | Yes | Yes | No |
| Ease of Use | Moderate | Moderate | Requires Expertise |
| Matrix Effects | Can be significant | Can be significant | Less prone |
Visualizations
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using HPLC-ELSD.
References
Cross-Validation of 1-Heptadecene Quantification: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1-heptadecene (B1198413), a volatile organic compound with roles as a pheromone and metabolite, is crucial for robust study outcomes.[1] This guide provides an objective comparison of primary analytical techniques for this compound analysis, offering supporting data and detailed methodologies to inform the selection of the most suitable approach for specific research needs.
The cross-validation of analytical methods is a critical step to ensure the accuracy and consistency of results.[2][3] This process involves comparing the data from two or more distinct analytical techniques to verify the reliability of the measurements. While Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent method for analyzing volatile hydrocarbons like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary approaches.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and the desired level of structural confirmation. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection of changes in the mobile phase refractive index. | Quantification based on the direct proportionality of the NMR signal area to the number of atomic nuclei. |
| Selectivity | High (based on retention time and mass spectrum) | Moderate (based on retention time) | High (based on unique chemical shifts) |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg/mL to ng/mL) | Moderate (mg/mL to µg/mL) |
| Sample Throughput | High | High | Low |
| Derivatization | Not required | Not required | Not required |
| Structural Info | Yes (Mass Spectrum) | No | Yes (NMR Spectrum) |
| Primary Use | Routine quantification, identification in complex matrices. | Purity assessment of bulk material. | Absolute quantification, purity determination of reference standards. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantification of this compound. Below are representative methodologies for GC-MS, HPLC, and qNMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like this compound.
Sample Preparation (from a biological matrix, e.g., insect cuticle):
-
Extraction: Submerge the sample (e.g., a single insect) in 1.5 mL of a non-polar solvent like hexane (B92381) in a glass vial.
-
Agitation: Gently agitate the vial for 5-10 minutes to extract the cuticular hydrocarbons.
-
Concentration: Carefully transfer the hexane extract to a clean vial and concentrate it under a gentle stream of nitrogen to a final volume of approximately 100 µL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 57, 71, 85).
Quantification:
A calibration curve is generated using external standards of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
For non-chromophoric compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) can be employed, particularly for purity analysis of neat samples or simple mixtures.
Sample Preparation:
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent such as hexane or isopropanol (B130326) to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A normal-phase column (e.g., silica, 250 mm x 4.6 mm, 5 µm) or a reversed-phase C18 column depending on the mobile phase.
-
Mobile Phase: Isocratic elution with a non-polar solvent like n-heptane for normal-phase or a mixture of acetonitrile (B52724) and isopropanol for reversed-phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID).
Quantification:
Quantification is achieved by comparing the peak area of the this compound in the sample to a calibration curve prepared from external standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. It is highly accurate for purity determination.[4][5]
Sample Preparation:
-
Weighing: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Internal Standard: Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the NMR tube.
-
Solvent: Add a deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve both the sample and the internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1H NMR.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).
-
Accurate determination of the 90° pulse width.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
Quantification:
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizing the Cross-Validation Workflow
To ensure the reliability of quantification, a cross-validation workflow can be implemented. The following diagram illustrates a conceptual workflow for comparing the results from two different analytical techniques.
Caption: A conceptual workflow for the cross-validation of this compound quantification.
The following diagram illustrates the signaling pathway of how this compound acts as a pheromone, which is relevant for studies involving its quantification in biological systems.
Caption: Simplified signaling pathway of this compound as an insect pheromone.
References
- 1. Quantification of hydrocarbon content in water analysis at ppm level using benchtop NMR - Magritek [magritek.com]
- 2. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of 1-Heptadecene Levels Across Diverse Species
A comprehensive review of 1-heptadecene (B1198413) concentrations in various organisms reveals significant variations, highlighting its diverse biological roles as a semiochemical and metabolic byproduct. This guide synthesizes available quantitative data, details the experimental protocols for its detection, and visualizes the key biochemical pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, a long-chain alkene, is emerging as a molecule of interest due to its function as a pheromone in insects and its presence in a range of other organisms, including plants and microalgae. Understanding the quantitative differences in this compound levels across species is crucial for elucidating its ecological significance and potential applications.
Quantitative Levels of this compound
The concentration of this compound varies considerably among different species and can be influenced by environmental factors and developmental stages. The following table summarizes the reported levels of this compound in various organisms.
| Species | Tissue/Life Stage | This compound Level | Reference |
| Microalgae | |||
| Chlamydomonas reinhardtii | Mixotrophic culture (168h) | 368 ng/mg dry weight | [1] |
| Chlamydomonas reinhardtii | Photoautotrophic culture | Lower than mixotrophic | [1] |
| Chlamydomonas reinhardtii | Nitrogen-deprived (minimal medium, 96h) | Similar to non-deprived | [1] |
| Chlamydomonas reinhardtii | Dark-to-light transition (10 min) | 10 ng/mm³ cell volume | [1] |
| Capsosiphon fulvescens | Whole organism | Present (quantitative data not specified) | |
| Plants | |||
| Safflower (Carthamus tinctorius) | Seed | 0.04100 mg/100 g | [2] |
| Burdock (Arctium lappa) | Not specified | Expected but not quantified | [2] |
| Terminalia travancorensis | Bark (chloroform extract) | 5.25% of total compounds | [3] |
| Ophrys insectifera (Fly Orchid) | Floral extract | Present (electrophysiologically active) | [2] |
| Insects | |||
| Argogorytes fargeii (Wasp) | Female extract | Present (electrophysiologically active) | [2] |
| Carrion beetles | Not specified | Produced (quantitative data not specified) | [4] |
Experimental Protocols
The quantification of this compound and other volatile organic compounds (VOCs) from biological samples predominantly relies on gas chromatography-mass spectrometry (GC-MS). Below is a generalized experimental protocol based on common methodologies for analyzing insect cuticular hydrocarbons and plant volatiles.
Sample Preparation: Solvent Extraction of Insect Cuticular Hydrocarbons
-
Extraction: Whole insects or specific body parts are immersed in a non-polar solvent, typically hexane (B92381) or heptane, for a defined period (e.g., 10 minutes).
-
Purification: The solvent extract is then passed through a silica (B1680970) gel or Florisil column to remove polar lipids and other interfering compounds.
-
Concentration: The purified extract is concentrated under a gentle stream of nitrogen to a desired volume.
-
Internal Standard: A known amount of an internal standard (e.g., n-alkanes of different chain lengths like dodecane) is added to the concentrated extract prior to GC-MS analysis for accurate quantification.
Headspace Volatile Collection from Plants
-
Enclosure: A portion of the plant (e.g., flower, leaf) is enclosed in a volatile collection chamber, often made of glass or an inert plastic bag.
-
Adsorption: A pump draws air from the chamber through a sorbent tube containing a material like Porapak Q or Tenax TA, which traps the volatile compounds.
-
Desorption: The trapped volatiles are then eluted from the sorbent using a solvent (e.g., hexane) or by thermal desorption directly into the GC-MS injector.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume (typically 1 µL) of the prepared sample extract is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up (e.g., from 150°C to 320°C at 5°C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.[5]
-
Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard. A calibration curve created with standards of known concentrations is used to determine the absolute concentration.[6]
Visualizing the Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow for the extraction and quantification of this compound from biological samples.
Biosynthesis of this compound via Fatty Acid Decarboxylation
The biosynthesis of this compound and other terminal alkenes is understood to proceed through the enzymatic decarboxylation of fatty acids. In microalgae, it is proposed that cis-vaccenic acid is the precursor to 7-heptadecene.[1] The general pathway involves the conversion of a C18 fatty acid to a C17 alkene.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
1-Heptadecene vs. Other Long-Chain Hydrocarbons: A Comparative Guide for Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
Long-chain hydrocarbons are emerging as a significant class of biomarkers with applications ranging from metabolic diseases to cancer. Among these, 1-heptadecene (B1198413), a 17-carbon monounsaturated alkene, has garnered interest due to its association with dietary intake and potential links to physiological and pathological processes. This guide provides an objective comparison of this compound with other long-chain hydrocarbons—including odd-chain saturated fatty acids, pristane, phytane, and squalene—as potential biomarkers in a clinical and drug development context.
Performance Comparison of Long-Chain Hydrocarbon Biomarkers
The utility of a biomarker is defined by its performance characteristics, including its association with disease, its dynamic range, and the reliability of its measurement. The following table summarizes the key attributes of this compound and other selected long-chain hydrocarbons.
| Biomarker | Primary Sources | Potential Clinical Association | Analytical Method | Key Performance Characteristics |
| This compound (C17:1) | Diet (e.g., safflower, burdock), potential endogenous synthesis.[1] | Potential biomarker for consumption of certain foods.[1] Associations with metabolic health are under investigation, analogous to other odd-chain fatty acids. | GC-MS | Detectable in human plasma. Quantitative performance metrics (sensitivity, specificity) for specific diseases are not yet well-established. |
| Pentadecanoic Acid (C15:0) & Heptadecanoic Acid (C17:0) | Primarily dairy fat, ruminant meat; endogenous synthesis from gut-derived propionate.[2][3] | Inverse association with risk of type 2 diabetes and cardiovascular disease.[2] Considered established biomarkers of dairy fat intake.[2] | GC-MS | Well-characterized in numerous epidemiological studies.[2][4] Stronger association for C15:0 with dairy fat intake than C17:0.[2] |
| Pristane | Primarily from dietary sources (phytanic acid from chlorophyll), mineral oil.[5][6] | Used to induce lupus-like autoimmunity in animal models.[5][7] Potential biomarker in the study of autoimmune diseases. | GC-MS | Well-established as an experimental tool.[5][7] Its role as a clinical biomarker in human autoimmune disease is less defined. |
| Phytane | Derived from chlorophyll (B73375) in the diet.[8] | Primarily used as a biomarker in geochemical and environmental studies to indicate depositional conditions.[8] Limited direct clinical application as a disease biomarker. | GC-MS | Highly stable and resistant to biodegradation, making it a reliable environmental marker. |
| Squalene | Intermediate in cholesterol synthesis; dietary sources include olive oil and shark liver oil.[9] | Functions as an antioxidant in the skin, protecting against lipid peroxidation.[9] Potential role in cancer therapy and cholesterol metabolism.[9][10] Studied as a biomarker for oxidative stress.[11] | GC-MS, LC-MS | Readily measured in serum and skin lipids.[9][11] Its oxidized forms are considered reliable biomarkers of oxidative stress.[11] |
Experimental Protocols
Accurate and reproducible quantification of long-chain hydrocarbons is critical for their validation as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique employed for this purpose.
General Protocol for Long-Chain Hydrocarbon Analysis in Human Plasma by GC-MS
This protocol provides a general framework for the analysis of this compound and other fatty acid-derived hydrocarbons.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction:
-
To 100 µL of plasma, add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Saponification and Methylation (for Fatty Acids):
-
To the dried lipid extract, add a methanolic sodium hydroxide (B78521) solution.
-
Heat at 80°C for 10 minutes to saponify the lipids.
-
Add boron trifluoride-methanol solution and heat again at 80°C for 2 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Cool the sample and add hexane (B92381) and a saturated sodium chloride solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the long-chain compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify all compounds, and Selected Ion Monitoring (SIM) mode for targeted quantification of specific biomarkers for higher sensitivity.
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards.
-
Quantification: Quantification is achieved by creating a calibration curve using known concentrations of the target analyte standards. An internal standard (e.g., a non-naturally occurring odd-chain fatty acid) is typically added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.
-
Signaling and Metabolic Pathways
Understanding the metabolic fate of these long-chain hydrocarbons is crucial for interpreting their biomarker potential.
Metabolic Pathway of this compound
As an odd-chain monounsaturated fatty acid, this compound is expected to undergo beta-oxidation. The presence of a double bond requires additional enzymatic steps compared to saturated fatty acids.
Metabolism of this compound via Beta-Oxidation.
The beta-oxidation of this compound proceeds for several cycles, producing acetyl-CoA molecules.[1][12] The presence of the cis-double bond necessitates the action of an isomerase to convert it to a trans-intermediate that can be further metabolized by the standard beta-oxidation enzymes.[1][13] The final cycle of beta-oxidation of this odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[12][14] Propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle.[12]
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing long-chain hydrocarbon biomarkers in a clinical research setting is a multi-step process.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Squalene and its potential clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altmedrev.com [altmedrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 14. aocs.org [aocs.org]
A Guide to Inter-Laboratory Comparison of 1-Heptadecene Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the quantification of 1-Heptadecene. It is designed to assist laboratories in evaluating their performance and methodologies for the analysis of this long-chain alkene. The data and protocols presented herein are based on established principles of proficiency testing and analytical chemistry to ensure a realistic and valuable comparison.
Introduction to the Inter-Laboratory Study
An inter-laboratory comparison was organized to assess the proficiency of participating laboratories in quantifying this compound in a prepared sample matrix. A total of eight hypothetical laboratories from academia and industry participated in this study. The primary objectives were to evaluate the accuracy and precision of the analytical methods employed by each laboratory and to identify potential methodological discrepancies.
Each participating laboratory received a test sample containing a certified concentration of this compound. Laboratories were instructed to perform the analysis using their in-house standard operating procedures for hydrocarbon quantification. The results were then compiled and statistically analyzed to provide a comprehensive comparison of each participant's performance.
Experimental Protocols
The following is a generalized experimental protocol based on common practices for the analysis of volatile hydrocarbons like this compound. Participating laboratories were permitted to use their own validated methods, which were variations of the protocol outlined below.
2.1. Sample Preparation
A stock solution of this compound was prepared in a non-interfering solvent. Aliquots of this stock solution were then spiked into a matrix blank to create the test samples. The final concentration of this compound in the test samples was gravimetrically and chromatographically confirmed by a reference laboratory.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) was the most commonly used analytical instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was typically employed for the separation of this compound.
-
Injection: A split/splitless injector was used, with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer was operated in electron ionization (EI) mode. Data was acquired in full scan mode to confirm the identity of this compound, and in selected ion monitoring (SIM) mode for quantification.
Data Presentation and Analysis
The performance of each laboratory was evaluated based on the deviation of their reported concentration from the assigned reference value. The z-score was calculated for each laboratory to provide a standardized measure of their performance.[1]
Table 1: Summary of Reported this compound Concentrations and Z-Scores
| Laboratory ID | Reported Concentration (µg/mL) | Assigned Value (µg/mL) | Standard Deviation for Proficiency Assessment | Z-Score | Performance |
| Lab-01 | 98.2 | 100.0 | 5.0 | -0.36 | Satisfactory |
| Lab-02 | 103.5 | 100.0 | 5.0 | 0.70 | Satisfactory |
| Lab-03 | 89.1 | 100.0 | 5.0 | -2.18 | Unsatisfactory |
| Lab-04 | 101.7 | 100.0 | 5.0 | 0.34 | Satisfactory |
| Lab-05 | 108.9 | 100.0 | 5.0 | 1.78 | Satisfactory |
| Lab-06 | 95.4 | 100.0 | 5.0 | -0.92 | Satisfactory |
| Lab-07 | 112.3 | 100.0 | 5.0 | 2.46 | Questionable |
| Lab-08 | 99.8 | 100.0 | 5.0 | -0.04 | Satisfactory |
Performance is generally considered satisfactory for |z| ≤ 2, questionable for 2 < |z| < 3, and unsatisfactory for |z| ≥ 3.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound by GC-MS.
References
A Researcher's Guide to 1-Heptadecene Quantification: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Heptadecene, a volatile organic compound with roles as a biomarker and semiochemical, is crucial for robust scientific inquiry. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, supported by representative experimental data and detailed protocols to aid in method selection and implementation.
This compound has been identified in various biological and environmental matrices, including microalgae, plants, and as an insect pheromone.[1][2] Its volatile nature necessitates sensitive and specific analytical techniques for reliable quantification. This guide focuses on the most prevalent and effective methods, primarily centered around gas chromatography.
Comparative Analysis of Quantification Methods
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) stands as the gold standard for the analysis of volatile compounds like this compound. The choice between these detectors and associated sample preparation techniques depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.
While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, the following table summarizes typical performance characteristics for the analysis of long-chain alkenes and other volatile organic compounds using common analytical platforms. These values should be considered representative and may vary based on instrumentation, method optimization, and matrix effects.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 5 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Compound Identification | High Confidence (mass spectral library matching) | Tentative (based on retention time comparison with standards) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and instrumental analysis for the quantification of this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. It concentrates analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC inlet.
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Headspace vials (20 mL) with magnetic crimp caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a known amount of the sample (e.g., 1-5 g of homogenized biological tissue, 5-10 mL of liquid culture) into a headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Seal the vial with a crimp cap.
-
Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer and a suitable capillary column (e.g., DB-5ms, HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5-10 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: for qualitative analysis and identification (e.g., m/z 40-400).
-
Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 69, 83, 97, 238) and the internal standard.
-
Logical Relationships and Workflows
The selection and implementation of a this compound quantification method involves a series of logical steps, from sample collection to data analysis.
Signaling Pathways
This compound is recognized as a pheromone in certain insect species, indicating its role in chemical communication.[2] Pheromones are signaling molecules that trigger a social response in members of the same species. The general signaling pathway for a volatile pheromone like this compound involves its release by one individual, transport through the air, and detection by the olfactory system of another individual, leading to a specific behavioral or physiological response.
References
Comparative Analysis of 1-Heptadecene Assays: A Guide to Linearity and Detection Range
For researchers, scientists, and drug development professionals engaged in the analysis of 1-Heptadecene, selecting the appropriate analytical methodology is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of common analytical techniques for this compound, focusing on the critical performance characteristics of linearity and range of detection. Due to the limited availability of publicly accessible, specific validation data for this compound assays, this guide presents representative performance characteristics based on established analytical principles for similar long-chain hydrocarbons.
Data Presentation: Quantitative Comparison of Assay Performance
The following table summarizes the typical linearity and range of detection for two primary analytical techniques used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). These values are intended to be representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (Correlation Coefficient, R²) | > 0.995 | > 0.990 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | 0.5 - 2.0 µg/mL |
Note: The provided values are estimates based on typical performance for analogous long-chain hydrocarbons and should be confirmed through method validation studies specific to the laboratory and application.
Experimental Protocols: A Closer Look at Methodology
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical assay. Below is a representative protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for its high sensitivity and selectivity.
Protocol: Quantification of this compound by GC-MS
1. Objective: To quantify the concentration of this compound in a given sample matrix (e.g., biological fluid, environmental extract).
2. Materials and Reagents:
-
This compound analytical standard (≥99% purity)
-
Internal Standard (IS) solution (e.g., Dodecane, 10 µg/mL in hexane)
-
High-purity solvents (e.g., hexane (B92381), dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Sample vials with PTFE-lined septa
3. Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass selective detector (MSD)
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
4. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the sample, add 10 µL of the internal standard solution. b. Add 2 mL of hexane and vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean tube. e. Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water. f. Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen. g. Transfer the final extract to an autosampler vial for GC-MS analysis.
5. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 300°C at 20°C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 238) and the internal standard.
6. Calibration and Quantification: a. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent used for the final sample extract, each containing the internal standard at a constant concentration. b. Inject the calibration standards and the samples into the GC-MS system. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further elucidate the experimental process and potential biological context of this compound, the following diagrams have been generated using the DOT language.
A Comparative Guide to the Specificity and Selectivity of 1-Heptadecene Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of 1-Heptadecene, a long-chain alkene with emerging significance as a potential biomarker and biologically active molecule. The focus is on the specificity and selectivity of common detection techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Overview of this compound and its Analytical Challenges
This compound (C₁₇H₃₄) is an unsaturated hydrocarbon that has been identified in various biological contexts, from being a pheromone in certain insects to its presence in plant extracts and potential association with human metabolic states.[1] Its volatility and nonpolar nature make it amenable to analysis by gas chromatography. However, achieving high specificity and selectivity is crucial, especially in complex biological matrices where numerous other volatile organic compounds (VOCs) and structurally similar lipids can interfere with accurate quantification.
The primary analytical challenge lies in distinguishing this compound from its isomers and other hydrocarbons, necessitating methods that offer high resolution and confident identification. The two most prevalent techniques for this purpose are Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Comparison of Detection Method Performance
The choice between GC-FID and GC-MS for this compound analysis depends on the specific requirements of the study, such as the need for absolute identification, desired sensitivity, and budget constraints.
-
Specificity vs. Selectivity: In analytical chemistry, specificity is the ability of a method to detect only the analyte of interest, while selectivity refers to the ability to distinguish the analyte from other components in the sample.[2] For complex mixtures, GC-MS operating in Single Ion Monitoring (SIM) mode offers true specificity, whereas GC-FID provides selectivity based on retention time.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale |
| Specificity | Low to Moderate | High to Very High | GC-MS provides structural information based on mass fragmentation patterns, allowing for confident identification. GC-FID relies solely on retention time, which can overlap with other compounds. |
| Selectivity | High | Very High | Both methods offer high chromatographic selectivity through the GC column. GC-MS adds another dimension of selectivity through mass filtering, especially in SIM mode.[3] |
| Sensitivity (LOD/LOQ) | Moderate | High | GC-MS is generally more sensitive, with lower Limits of Detection (LOD) and Quantification (LOQ), particularly in SIM mode which reduces background noise.[2][4] |
| Quantitative Capability | Excellent | Excellent | Both detectors provide a linear response over a wide dynamic range, making them suitable for accurate quantification. GC-FID is known for its exceptional reproducibility for quantification.[5] |
| Cost (Instrument & Maint.) | Lower | Higher | FID detectors are simpler, more robust, and less expensive to purchase and maintain compared to mass spectrometers.[5] |
| Ease of Use | Simpler | More Complex | GC-FID operation and data analysis are generally more straightforward. GC-MS requires expertise in spectral interpretation and more complex instrument tuning.[5] |
Quantitative Performance Data
While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following table compiles representative performance data for VOCs using these techniques, illustrating their capabilities.
| Parameter | Method | Analyte(s) | Matrix | Value | Reference |
| Limit of Detection (LOD) | SPME-GC-MS | Various Volatiles | Virgin Olive Oil | 0.002 - 1.14 mg/kg | [4] |
| Limit of Detection (LOD) | SPME-GC-FID | Various Volatiles | Virgin Olive Oil | 0.003 - 2.41 mg/kg | [4] |
| Limit of Detection (LOD) | HS-SPME-GC-MS | Various Volatiles | Water | 1 - 34 ng/g | [6] |
| Linearity (r²) | SPME-GC-MS | Various Volatiles | Water | >0.99 | [6] |
| Recovery | SPME-GC-MS | Spiked VOCs | Blood | 70% - 95% | [6] |
Note: These values are for a range of volatile compounds and serve as an illustration of typical method performance. Actual values for this compound may vary depending on the specific matrix and experimental conditions.
Experimental Protocols & Workflows
A. Protocol for this compound Analysis using HS-SPME-GC-MS
This protocol is designed for the analysis of this compound in a biological fluid such as plasma or serum.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Materials: 20 mL headspace vials with PTFE-lined septa, SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (DVB)), heating block/water bath, autosampler or manual SPME holder.
-
Procedure:
-
Pipette 1 mL of the biological sample (e.g., plasma) into a 20 mL headspace vial.
-
Add 1 mL of saturated NaCl solution to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heating block or water bath set to 60°C and allow it to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace above the sample for a 30-minute extraction period while maintaining the temperature at 60°C.
-
After extraction, immediately retract the fiber into the needle.
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption: Insert the SPME fiber into the GC inlet for 2 minutes for thermal desorption of the analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass range of m/z 40-400 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced selectivity and sensitivity, monitor characteristic ions of this compound (e.g., m/z 41, 43, 55, 57, 69, 83, 97, and the molecular ion at m/z 238 if detectable).
-
-
B. Protocol for this compound Analysis using GC-FID
This protocol is suitable for quantitative analysis when the identity of the this compound peak has already been confirmed.
1. Sample Preparation:
-
Sample preparation can be performed using the same HS-SPME protocol as described above. Alternatively, liquid-liquid extraction can be used.
2. GC-FID Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector.
-
GC Conditions:
-
Use the same injector, carrier gas, column, and oven temperature program as described for the GC-MS method to ensure comparable retention times.
-
-
FID Conditions:
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
3. Quantification:
-
Quantification is performed by creating a calibration curve using external standards of this compound of known concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
Diagram: Experimental Workflow for this compound Analysis
Caption: Workflow for this compound detection via HS-SPME-GC-FID/MS.
Biological Significance and Metabolic Pathway
This compound is an odd-chain unsaturated fatty acid. The metabolism of odd-chain fatty acids differs slightly from their more common even-chained counterparts. While a specific signaling pathway initiated by this compound is not well-defined, its metabolic fate follows established lipid metabolism pathways. Endogenous production of odd-chain fatty acids can occur via α-oxidation of longer-chain fatty acids.[7][8]
When metabolized for energy, this compound likely undergoes β-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. Because it has an odd number of carbons (17), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA can enter the Krebs cycle directly. Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the Krebs cycle.
Diagram: Hypothesized Metabolic Fate of this compound
Caption: Hypothesized metabolic pathway of this compound via β-oxidation.
Conclusion and Recommendations
The selection of a detection method for this compound should be guided by the "fit-for-purpose" principle.
-
For exploratory studies requiring the unequivocal identification of this compound in complex biological samples, GC-MS is the superior choice due to its high specificity derived from mass spectral data.
-
For routine quantitative analysis where the identity of this compound has been previously confirmed and high throughput is desired, GC-FID offers a robust, cost-effective, and highly reproducible alternative.
In both cases, optimizing sample preparation, particularly using HS-SPME, is critical for achieving the necessary sensitivity and minimizing matrix effects. The validation of the chosen analytical method should always be performed according to established guidelines to ensure the reliability and accuracy of the resulting data, which is paramount in research and drug development settings.[9][10]
References
- 1. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides - Chromatography Forum [chromforum.org]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Robustness of Analytical Procedures for 1-Heptadecene
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of 1-heptadecene (B1198413). This long-chain alkene finds applications in various research and industrial fields, necessitating well-characterized analytical procedures. This guide provides a comprehensive comparison of the two most common analytical techniques for this compound analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation for similar long-chain hydrocarbons and volatile organic compounds.
Data Presentation: Performance Characteristics
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[1][2] Key performance parameters from validation studies of similar analytes are summarized below to provide an expected performance benchmark for this compound analysis.
Table 1: Comparison of Typical Performance Parameters for GC-FID and GC-MS in Long-Chain Alkene Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (R²) | > 0.999[3][4] | > 0.99[5] | Both methods offer excellent linearity over a defined concentration range. GC-MS may exhibit non-linearity at higher concentrations.[5] |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL (for similar compounds)[5] | 0.017 - 0.027 mg/mL (for similar compounds)[5] | GC-MS, especially in Selected Ion Monitoring (SIM) mode, can offer lower LODs. |
| Limit of Quantitation (LOQ) | 0.058 - 0.066 mg/mL (for similar compounds)[5] | 0.052 - 0.080 mg/mL (for similar compounds)[5] | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | Typically 95 - 105% | Typically 97 - 103% | Both methods provide high accuracy. GC-MS can offer better accuracy in complex matrices due to its selectivity. |
| Precision (%RSD) | < 5%[6] | < 5%[6] | Both methods demonstrate good precision for the analysis of hydrocarbons. |
| Specificity | Good | Excellent | GC-FID relies on retention time for identification, which can be prone to interference. GC-MS provides structural information, offering superior specificity.[7] |
| Robustness | Good | Good | Robustness is method-dependent and must be evaluated by systematically varying parameters like temperature, flow rate, and mobile phase composition.[1][8] |
Note: The data presented are typical values for the analysis of hydrocarbons and volatile organic compounds and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical procedures. Below are generalized experimental protocols for the analysis of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[7] The flame ionization detector provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis.
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane (B92381) or heptane.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Extraction: For solid or semi-solid matrices, a solvent extraction is typically performed. For liquid samples, a direct injection or liquid-liquid extraction may be employed.[6]
b) Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for hydrocarbon analysis.
-
Injector Temperature: Typically set at 250-280°C.[6]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5-10 minutes.[6]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: Set at 280-300°C.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing high sensitivity and specificity.[7]
a) Sample Preparation:
-
Sample preparation protocols are generally the same as for GC-FID.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: Similar non-polar capillary columns as used in GC-FID are suitable.
-
Injector and Oven Temperatures: Similar temperature profiles as for GC-FID can be used and optimized as needed.
-
Carrier Gas: Helium is the most commonly used carrier gas for GC-MS.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Scan Mode: Full scan mode can be used for the initial identification of this compound by comparing its mass spectrum to a reference library.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative analysis, SIM mode is employed, where only specific ions characteristic of this compound are monitored.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of this compound and a decision-making process for method selection.
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. scielo.org.co [scielo.org.co]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for 1-Heptadecene Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Heptadecene, a long-chain alkene with significance in various research fields, relies on robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of an appropriate internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of different internal standards for the analysis of this compound, supported by experimental principles and data.
Selecting the Ideal Internal Standard
The choice of an internal standard is critical for the success of quantitative analysis. The ideal IS should mimic the chemical and physical properties of the analyte as closely as possible. For this compound, a C17 alkene, the following are key considerations for IS selection:
-
Chemical Similarity: The IS should be chemically similar to this compound to ensure comparable behavior during extraction and chromatographic separation.
-
Boiling Point and Polarity: A similar boiling point and polarity will result in close elution times, which is important for accurate quantification, especially in complex matrices.
-
Absence in Samples: The selected IS must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: The IS peak should be well-resolved from the analyte and other matrix components.
-
Stability: The IS must be stable throughout the entire analytical procedure.
Based on these principles, three potential internal standards for this compound analysis are compared here:
-
Deuterated this compound (this compound-d34): A stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for an internal standard. Its chemical and physical properties are nearly identical to the analyte, leading to co-elution and identical behavior during sample preparation and analysis. This provides the most accurate correction for matrix effects and other variations. However, the availability and cost of specific deuterated standards can be a limitation.
-
n-Hexadecane: A saturated hydrocarbon with a similar chain length (C16) to this compound. Its nonpolar nature and comparable volatility make it a suitable structural analog. It is also commercially available and relatively inexpensive.
-
1-Octadecene: Another long-chain alpha-olefin (C18) that is structurally very similar to this compound. Its chemical properties are expected to be very close to those of this compound, making it a strong candidate for an effective internal standard.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the selected internal standards for the analysis of this compound. The data for n-Hexadecane-d34 is based on a study analyzing long-chain n-alkanes in a complex biological matrix, which serves as a good proxy for the performance expected for this compound analysis. The performance data for n-Hexadecane and 1-Octadecene are illustrative and based on typical analytical performance for such compounds.
| Internal Standard | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) |
| Deuterated this compound (this compound-d34) | >0.999 | < 5% | 95-105% |
| n-Hexadecane | >0.995 | < 10% | 90-110% |
| 1-Octadecene | >0.997 | < 8% | 92-108% |
Note: The data presented is for illustrative purposes and actual performance may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
A detailed methodology for the quantitative analysis of this compound in a biological matrix using an internal standard by GC-MS is provided below.
Reagents and Standards
-
This compound standard (purity >99%)
-
Internal Standard (Deuterated this compound, n-Hexadecane, or 1-Octadecene)
-
Hexane (B92381) (GC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the chosen internal standard in hexane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard at a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation:
-
To 1 mL of the liquid sample (e.g., plasma, cell culture media), add 10 µL of the internal standard stock solution (1 mg/mL).
-
Perform a liquid-liquid extraction with 2 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
-
GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor characteristic ions (e.g., m/z 69, 83, 97)
-
Internal Standard: Monitor characteristic ions (e.g., for n-Hexadecane: m/z 57, 71, 85)
-
Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.
-
Determine the concentration of this compound in the samples by using the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Experimental workflow for this compound analysis.
Caption: Decision logic for internal standard selection.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable method for the quantitative analysis of this compound by GC-MS. While a deuterated analog of this compound offers the highest level of accuracy, structurally similar hydrocarbons like n-Hexadecane and 1-Octadecene can also serve as effective and more accessible alternatives. The choice of internal standard should be guided by the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the availability of standards. Regardless of the choice, thorough method validation is essential to ensure the quality and reliability of the analytical results.
Safety Operating Guide
Proper Disposal of 1-Heptadecene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Heptadecene, compiled from safety data sheets and general laboratory waste management guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a combustible liquid that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1]
Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C17H34 | [1][2] |
| Molecular Weight | 238.46 g/mol | [1][2] |
| Boiling Point | 300 °C / 572 °F | [1][2] |
| Melting Point | 10 °C / 50 °F | [1][2] |
| Flash Point | 110 °C / 230 °F (closed cup) | [2] |
| Specific Gravity | 0.790 | [1][2] |
| Storage Class | Combustible liquids |
Step-by-Step Disposal Protocol for this compound
As a combustible organic chemical, this compound must be disposed of as hazardous waste. Improper disposal, such as pouring it down the drain or discarding it in regular trash, is prohibited and can lead to significant environmental harm and regulatory violations.[3][4][5][6]
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store this compound waste prior to removal by a certified hazardous waste contractor.
Methodology:
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[1][2] Given its properties, this compound should be treated as a hazardous waste.
-
Container Selection:
-
Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[4][5][6] The original container is often a suitable choice.[6]
-
Glass or high-density polyethylene (B3416737) (HDPE) containers are generally appropriate. Avoid metal containers unless specifically required, as residual water can cause rusting.[7]
-
-
Waste Segregation:
-
Designate a specific waste container for "Non-Halogenated Organic Waste."
-
Crucially, do not mix this compound with incompatible chemicals. Keep it segregated from oxidizing agents, acids, and bases.[1][8] Mixing incompatible waste streams can lead to violent reactions or the emission of flammable or toxic gases.[8]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name, "this compound," and the approximate concentration if in a solution. Do not use abbreviations or chemical formulas.[4]
-
Include the date when waste was first added to the container (generation start date), the principal investigator's contact information, and the specific laboratory or room number.[4]
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Keep the container tightly closed except when adding waste.[5]
-
Place the waste container in a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.[4][5]
-
Store the container in a cool, dry, and well-ventilated area away from sources of ignition.[1][2]
-
-
Request for Disposal:
-
When the container is nearly full (e.g., ¾ full) or has reached the institutional time limit for accumulation (often 90 or 180 days), arrange for its disposal.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide an accurate inventory of the waste container's contents as required.[7]
-
Spill/Leak Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Methodology:
-
Ensure Proper Ventilation: Immediately provide ventilation to the affected area.[1]
-
Evacuate and Secure the Area: If the spill is large, evacuate personnel from the immediate vicinity.
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the spilled this compound.[1]
-
Collect and Containerize: Carefully scoop the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Personal Protective Equipment: Throughout the cleanup process, wear the appropriate PPE as outlined in the safety precautions section.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Heptadecene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Heptadecene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that may cause eye, skin, respiratory, and digestive tract irritation.[1] It is also classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2][3][4][5] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Small Quantities (in a fume hood) | Safety glasses with side shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required with proper ventilation |
| Large Volume Transfers or Potential for Splashing | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | A NIOSH/MSHA approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or there is a risk of inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]
-
All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6]
2. Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid breathing vapor, mist, or gas.[1]
-
Wash hands thoroughly after handling.[1]
-
Measure and dispense the chemical carefully to avoid splashes and spills.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][3][4][5][7] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
4. Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[1]
-
Avoid runoff into storm sewers and ditches.[1]
Disposal Plan
All this compound waste is considered chemical waste and must be disposed of in accordance with institutional, local, state, and federal regulations.[1]
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed container.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. Do not mix with other waste streams unless explicitly permitted.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling.
| Property | Value |
| Molecular Formula | C₁₇H₃₄ |
| Molecular Weight | 238.46 g/mol [6] |
| Appearance | Pale yellow or light yellow liquid[1][6] |
| Boiling Point | 300 °C / 572 °F[6] |
| Melting Point | 10 °C / 50 °F[6] |
| Flash Point | > 110 °C / > 230 °F[1] |
| Specific Gravity | 0.790[6] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6765-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [Standard Material for GC], 5ML | Labscoop [labscoop.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
